Procumbide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIOTDKPLIEDD-NTRJNKTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20486-27-5 | |
| Record name | Procumbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCUMBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Procumbide: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procumbide is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton. It is a significant secondary metabolite found predominantly in the plant species Harpagophytum procumbens, commonly known as Devil's Claw. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its quantification and isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the secondary storage tubers of Harpagophytum procumbens[1][2]. This plant is a perennial herb native to the arid steppes of Southern Africa, particularly the Kalahari Desert[2]. Along with this compound, these tubers are rich in other iridoid glycosides, most notably harpagoside and harpagide[1][2]. While H. procumbens is the principal source, the closely related species Harpagophytum zeyheri also contains these iridoid glycosides, though often in different ratios.
Quantitative Data on this compound Content
The concentration of iridoid glycosides in Harpagophytum species can vary significantly depending on genetic factors, geographical location, and post-harvest processing. While harpagoside is the most abundant and studied iridoid in Devil's Claw, this compound is also present in notable quantities. The following table summarizes the quantitative data available for this compound and related iridoids in Harpagophytum procumbens.
| Plant Material | Compound | Concentration (% of Dry Weight) | Analytical Method | Reference |
| Harpagophytum procumbens secondary tubers | Harpagoside | 1.2% (minimum recommended) | HPLC, HPTLC | [3] |
| Harpagophytum procumbens secondary tubers | This compound | Present (quantification not specified) | HPLC-SPE-NMR, HPLC-ESIMS/APCIMS | [4] |
| Harpagophytum procumbens secondary tubers | Harpagoside, Harpagide, this compound | Major iridoid glycosides | General phytochemical analysis | [1][2] |
Note: Specific quantitative data for this compound is less frequently reported than for harpagoside, which is often used as the primary marker for standardization of Devil's Claw extracts.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for iridoid synthesis in plants, which originates from the methylerythritol 4-phosphate (MEP) pathway for the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps leading to the iridoid skeleton are outlined below.
The pathway begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP. GPP is then converted to geraniol by geraniol synthase (GES). A crucial step is the hydroxylation of geraniol to 8-hydroxygeraniol, catalyzed by a cytochrome P450 enzyme, geraniol 8-hydroxylase (G8H). Subsequent oxidation by 8-hydroxygeraniol oxidase (8HGO) yields 8-oxogeranial. The characteristic iridoid ring system is then formed by the action of iridoid synthase (ISY), which catalyzes a reductive cyclization of 8-oxogeranial to form an iridodial or nepetalactol-like intermediate. From this key intermediate, a series of further enzymatic modifications, including oxidation, reduction, and glycosylation, lead to the diverse array of iridoid glycosides, including this compound.
Experimental Protocols
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other iridoid glycosides in Harpagophytum extracts. The following table outlines a typical analytical HPLC protocol.
| Parameter | Description |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (often with a small percentage of acid, e.g., 0.1% formic acid or phosphoric acid) |
| Gradient Example | 10% acetonitrile increasing to 70% over 30 minutes |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Sample Preparation | Dried and powdered plant material is extracted with a solvent such as methanol or a methanol/water mixture, followed by filtration through a 0.45 µm filter. |
| Quantification | Based on a calibration curve generated from a certified this compound reference standard. |
This is a generalized protocol. Specific parameters may need to be optimized depending on the exact column and instrumentation used.
Isolation and Purification of this compound
The isolation of this compound from Harpagophytum procumbens typically involves a multi-step process of extraction and chromatography. Below is a representative workflow and a generalized protocol.
Generalized Isolation Protocol:
-
Extraction: The dried and powdered secondary tubers of Harpagophytum procumbens are exhaustively extracted with methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophylls. The aqueous layer is then subsequently partitioned with a more polar solvent, such as n-butanol, to extract the iridoid glycosides. The n-butanol phase is collected and evaporated to dryness.
-
Flash Column Chromatography: The iridoid-enriched fraction from the previous step is subjected to flash column chromatography on silica gel or a C18 reversed-phase sorbent. A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform/methanol for silica gel) and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water). The peak corresponding to this compound is collected.
-
Final Purification and Characterization: The solvent from the collected fraction is removed under reduced pressure to yield pure this compound. The purity and identity of the isolated compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound, a key iridoid glycoside from Harpagophytum procumbens, continues to be of significant interest to the scientific community. This technical guide has provided a comprehensive overview of its natural sources, the current understanding of its biosynthetic pathway, and detailed methodologies for its analysis and isolation. The provided protocols and diagrams serve as a foundation for further research and development in the fields of natural product chemistry and pharmacology. Further studies are warranted to fully elucidate the later steps of the this compound biosynthetic pathway and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid glycosides from Harpagophytum procumbens D.C. (devil's claw) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Procumbide Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). As with many natural products, understanding its physicochemical properties is crucial for research and development, particularly for formulation, dosage form design, and pharmacological studies. A key parameter in this regard is its solubility in various solvents. This technical guide provides an in-depth overview of this compound's solubility, including available data, detailed experimental protocols for its determination, and relevant workflows.
While specific quantitative solubility data for this compound is scarce in publicly available literature, this guide compiles qualitative information and provides data for structurally similar iridoid glycosides to offer valuable insights.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₁₀ | |
| Molecular Weight | 362.33 g/mol | |
| Appearance | White crystalline powder | Inferred from similar compounds |
| Class | Iridoid Glycoside |
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not extensively reported. However, based on its chemical structure (a glycoside with multiple hydroxyl groups) and information on its extraction from plant material, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility of this compound in common laboratory solvents. For comparative purposes, available quantitative data for the structurally related iridoid glycoside, harpagoside, is included.
| Solvent | This compound Solubility (Qualitative) | Harpagoside Solubility (Quantitative) |
| Water | Soluble | High percentage extracted with water |
| Methanol | Soluble | Used for extraction |
| Ethanol | Soluble | Used for extraction |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for initial dissolution of similar compounds |
| Acetone | Sparingly Soluble | Generally less polar than alcohols |
| Acetonitrile | Sparingly Soluble | Used as a mobile phase component in HPLC |
| Ethyl Acetate | Poorly Soluble | A less polar solvent |
| Hexane | Insoluble | A non-polar solvent |
Experimental Protocol for this compound Solubility Determination
To obtain precise and accurate solubility data for this compound, a well-defined experimental protocol is necessary. The following section details a robust methodology combining the widely accepted shake-flask method for achieving equilibrium solubility with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials and Equipment
-
This compound (high purity standard)
-
Solvents (HPLC grade): Water, Methanol, Ethanol, DMSO, Acetone, Acetonitrile, Ethyl Acetate, Hexane
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions (Shake-Flask Method):
-
Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2 mL) of each solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Quantification:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for iridoid glycosides. A starting point could be a linear gradient from 10% to 50% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 210 nm (based on the UV absorbance of the iridoid chromophore).
-
Column Temperature: 30 °C
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.
-
Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Anti-Inflammatory Signaling Pathway of Iridoid Glycosides
While a specific signaling pathway for this compound is not well-documented, iridoid glycosides, as a class, are known to exhibit anti-inflammatory properties. A generalized pathway illustrating this activity is presented below. This often involves the inhibition of pro-inflammatory mediators.
Caption: Generalized anti-inflammatory pathway.
Conclusion
This technical guide provides a comprehensive overview of the current understanding of this compound solubility. While quantitative data remains limited, the provided qualitative assessments and detailed experimental protocols offer a solid foundation for researchers to determine this critical parameter. The methodologies outlined, combining the shake-flask method with HPLC analysis, represent a robust approach for generating reliable solubility data. Such data is indispensable for advancing the research and development of this compound as a potential therapeutic agent. Further studies are encouraged to establish a definitive quantitative solubility profile of this compound in a broad range of pharmaceutically relevant solvents.
Procumbide: An In-Vitro Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the in vitro mechanisms of action attributed to procumbide and its associated iridoid glycosides found in Harpagophytum procumbens (Devil's Claw). The focus is on the molecular pathways and cellular effects demonstrated in various experimental models. This compound, alongside compounds like harpagoside and harpagide, is considered a key bioactive constituent responsible for the plant's anti-inflammatory, chondroprotective, and antioxidant properties.[1][2][3]
Core Mechanisms of Action
The in vitro effects of Harpagophytum procumbens extracts, rich in this compound and other iridoids, are primarily centered around the modulation of inflammatory cascades, reduction of oxidative stress, and protection of extracellular matrix components.
Anti-inflammatory Effects
The most extensively studied mechanism is the suppression of pro-inflammatory mediators. Extracts and their components have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response.
-
Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[4][5][6] This leads to a subsequent reduction in the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), both critical mediators of inflammation and pain.[5][7][8]
-
Cytokine Suppression: Treatment with Harpagophytum extracts significantly suppresses the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in models using lipopolysaccharide (LPS)-stimulated monocytes and macrophages.[7][9][10][11]
-
Signaling Pathway Modulation: The anti-inflammatory effects are mediated through the inhibition of key intracellular signaling pathways, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][11][12] By preventing the activation of these transcription factors, the expression of numerous downstream inflammatory genes (including COX-2, iNOS, and various cytokines) is blocked.[4][11]
Chondroprotective Effects
In models relevant to osteoarthritis, this compound-containing extracts demonstrate significant chondroprotective activity by preventing the degradation of cartilage matrix.
-
Inhibition of Matrix Metalloproteinases (MMPs): A key effect is the reduced production and activity of MMPs, such as MMP-1, MMP-3, and MMP-9, in human chondrocytes stimulated with IL-1β.[7] MMPs are enzymes responsible for the breakdown of collagen and other extracellular matrix components in cartilage.[13][14]
-
Endocannabinoid System Modulation: Recent studies suggest a novel mechanism involving the endocannabinoid system. Harpagophytum extracts have been shown to increase the expression of the cannabinoid receptor 2 (CB2) in synoviocytes from osteoarthritis patients.[15][16] Activation of CB2 receptors is linked to anti-inflammatory and analgesic pathways and can lead to the downregulation of MMP-13 production.[16][17]
Antioxidant and Neuroprotective Effects
The antioxidant properties of Harpagophytum contribute to its overall therapeutic profile, including its neuroprotective potential.[18]
-
Radical Scavenging: Extracts effectively scavenge free radicals, as demonstrated in DPPH and ABTS assays.[10][19]
-
Cellular Protection: They protect cells from oxidative stress-induced damage by inhibiting lipid peroxidation and restoring levels of endogenous antioxidants like catalase.[18] In neuroinflammation models, extracts have been shown to reduce oxidative stress markers like malondialdehyde (MDA) and upregulate brain-derived neurotrophic factor (BDNF) gene expression while down-regulating TNF-α.[20][21]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathways and a typical experimental setup for in vitro analysis.
Caption: Inhibition of the NF-κB signaling pathway by this compound/Harpagophytum extract.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Matrix Metalloproteinases by Plant-derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Matrix Metalloproteinase Inhibitors on the Microtensile Bond Strength of Dentin Bonding Agents in Caries Affected Dentin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Harpagophytum procumbens prevents oxidative stress and loss of cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The inhibition of free radical generation by preparations of Harpagophytum procumbens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective Effects Induced by Microwave-Assisted Aqueous Harpagophytum Extract on Rat Cortex Synaptosomes Challenged with Amyloid β-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Procumbide: A Review of its Biological Activity and Pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Procumbide is an iridoid glycoside found in several plant species, most notably as a key bioactive constituent of Harpagophytum procumbens, commonly known as Devil's Claw.[1][2] Alongside its structural analogs harpagoside and harpagide, this compound is believed to contribute significantly to the medicinal properties of Devil's Claw extracts, which have been traditionally used to treat a variety of ailments, including inflammatory conditions and pain.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity and pharmacology of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant properties.
It is important to note that while this compound is recognized as a major bioactive component, the majority of research has been conducted on the whole Harpagophytum procumbens extract or its most abundant iridoid, harpagoside. Consequently, quantitative data and detailed experimental protocols specifically for pure this compound are limited in the current scientific literature. This guide will therefore present the available information, often within the context of the whole plant extract, while clearly indicating where data pertains to the extract rather than isolated this compound.
Anti-inflammatory Activity
The most well-documented biological activity of Harpagophytum procumbens extracts, and by extension its constituent iridoid glycosides including this compound, is its anti-inflammatory effect.[3][4]
Molecular Mechanisms
In vitro and in vivo studies on Harpagophytum procumbens extracts have elucidated several key molecular mechanisms underlying its anti-inflammatory action. These mechanisms are believed to be, at least in part, attributable to this compound.
-
Inhibition of Pro-inflammatory Cytokines: Extracts of Harpagophytum procumbens have been shown to dose-dependently suppress the lipopolysaccharide (LPS)-induced production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in mouse macrophage cells (RAW 264.7).[5]
-
Modulation of Inflammatory Enzymes: The anti-inflammatory effects are also linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6][7]
-
Interference with Signaling Pathways: The extract has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][6] Harpagoside, a related iridoid, has been shown to block the translocation of NF-κB into the nucleus.[6] Additionally, Harpagophytum procumbens extract has been observed to inhibit the AP-1 signaling pathway.[7]
Quantitative Data
As previously mentioned, specific quantitative data for pure this compound is scarce. The following table summarizes the available data for Harpagophytum procumbens extracts, which provides a general indication of the potency of its combined constituents.
| Biological Target | Test System | Test Substance | Result | Citation |
| TNF-α | LPS-stimulated THP-1 human monocytes | Harpagophytum procumbens extract | EC50: 116 ± 8.2 µg/mL | [6] |
| IL-6 | LPS-stimulated THP-1 human monocytes | Harpagophytum procumbens extract | Suppression at 200 µg/mL | [6] |
| COX-2 mRNA | Murine Macrophages | Harpagophytum procumbens ethanol extract | Dose-dependent reduction at 50 µg/mL and 200 µg/mL | [6] |
Experimental Protocols
Inhibition of Cytokine Production in Macrophages
-
Cell Line: Mouse macrophage cell line RAW 264.7.
-
Stimulant: Lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with various concentrations of the test substance (e.g., Harpagophytum procumbens extract) for a specified time before stimulation with LPS.
-
Assay: The concentration of cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control group.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Inhibitory effects of devil's claw (secondary root of Harpagophytum procumbens) extract and harpagoside on cytokine production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Procumbide and its Role in the Anti-inflammatory Properties of Harpagophytum procumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagophytum procumbens, commonly known as Devil's Claw, is a plant native to Southern Africa that has been traditionally used for its medicinal properties, particularly in the treatment of inflammatory conditions such as arthritis and rheumatism.[1][2][3] The therapeutic effects of H. procumbens are largely attributed to its rich content of iridoid glycosides, with the primary constituents being harpagoside, harpagide, and procumbide.[1][4][5][6] While harpagoside is the most studied of these compounds, this compound is a significant component of the plant's phytochemical profile.[4][5] This technical guide provides an in-depth overview of the anti-inflammatory properties associated with Harpagophytum procumbens and its iridoid glycosides, with a focus on the underlying mechanisms of action, quantitative data from pre-clinical studies, and detailed experimental protocols for researchers. Although much of the existing research has evaluated the effects of the whole plant extract or its most abundant component, harpagoside, this document will serve as a comprehensive resource on the established anti-inflammatory activities of the phytocomplex to which this compound belongs.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of Harpagophytum procumbens extracts and its constituents are multifaceted, involving the suppression of key inflammatory mediators and the modulation of intracellular signaling pathways.
Inhibition of Pro-inflammatory Mediators
Pre-clinical studies have consistently demonstrated that H. procumbens extracts can inhibit the production of several critical mediators of inflammation. In various in-vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, the extracts have been shown to suppress the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8][9]
Furthermore, the extracts target key enzymes involved in the inflammatory cascade. A significant body of evidence points to the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11][12] The downregulation of these enzymes leads to a subsequent reduction in the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), both of which are pivotal in mediating inflammatory responses and pain.[7][12]
Modulation of Intracellular Signaling Pathways
The regulation of inflammatory gene expression is controlled by complex signaling networks within the cell. Research into the mechanisms of H. procumbens has identified key signaling pathways that are modulated by its active constituents.
-
Activator Protein-1 (AP-1) Pathway: Several studies have indicated that H. procumbens extract exerts its anti-inflammatory effects by inhibiting the activation of the AP-1 transcription factor.[7][8][13] AP-1 plays a crucial role in the transcription of various pro-inflammatory genes, including those for cytokines and COX-2. By preventing the activation and DNA binding of AP-1, the extract can effectively downregulate the expression of these inflammatory mediators.[7][8]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. While some studies on whole H. procumbens extract have shown no effect on NF-κB activation[7][8], other research focusing specifically on the isolated compound harpagoside has demonstrated a clear inhibitory effect. Harpagoside has been found to prevent the degradation of the inhibitory subunit IκBα, which in turn blocks the translocation of the active NF-κB dimer into the nucleus.[10] This inhibition of NF-κB activation leads to a downstream suppression of iNOS and COX-2 expression.[10][11] This suggests that different components within the Devil's Claw phytocomplex may target distinct signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in-vitro studies, demonstrating the inhibitory effects of Harpagophytum procumbens extracts and its primary constituent, harpagoside, on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Substance Tested | Cell Line | Inflammatory Stimulus | Concentration | Effect |
| H. procumbens Extract | Human Monocytes | LPS | 100 µg/mL | ~50% inhibition of TNF-α release[8] |
| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | >80% inhibition of TNF-α release[8] |
| H. procumbens Extract | Human Monocytes | LPS | 100 µg/mL | ~40% inhibition of IL-6 release[8] |
| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | ~70% inhibition of IL-6 release[8] |
| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | ~50% inhibition of IL-1β release[8] |
Table 2: Inhibition of Inflammatory Enzymes and Mediators
| Substance Tested | Assay/Cell Line | Inflammatory Stimulus | Concentration | Effect |
| H. procumbens Extract | Human Monocytes | LPS | 500 µg/mL | ~60% inhibition of PGE₂ release[8] |
| H. procumbens Extract | RAW 264.7 Macrophages | PMA | 50 µg/mL | Maximal inhibition of COX-2 promoter activity[8] |
| Harpagoside | HepG2 Cells | LPS | 200 µM | Significant inhibition of COX-2 mRNA and protein expression[14] |
| Harpagoside | HepG2 Cells | LPS | 200 µM | Significant inhibition of iNOS mRNA and protein expression[14] |
| H. procumbens Ethanolic Extract | Albumin Denaturation Assay | Heat | 50 µg/mL | 71.94% inhibition of protein denaturation[2] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro assays used to evaluate the anti-inflammatory properties of compounds like this compound.
Nitric Oxide (NO) Production Assay using Griess Reagent
This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[15]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[16]
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the Griess reagent to each well containing the supernatant.[16]
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.[15][16]
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 or THP-1 macrophage cells in a 24-well plate at a density of 1.0 × 10⁵ cells/well and incubate for 24 hours.[17]
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.[18]
-
-
ELISA Procedure (General Protocol):
-
Note: Follow the specific instructions provided with the commercial ELISA kit.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of cytokine standards to the wells. Incubate for 1-2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[19]
-
Streptavidin-HRP: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.[19]
-
Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color change is observed.[18][19]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[19]
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.
-
Western Blot Analysis for COX-2 and iNOS Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2 and iNOS, in cell lysates.
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in the previous protocols. An incubation period of 16-24 hours post-LPS stimulation is typical.[20][21]
-
After treatment, wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).[14]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-COX-2 or anti-iNOS) overnight at 4°C.[20][21]
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Normalization: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin.[14][21] The density of the target protein bands can then be normalized to the density of the β-actin band.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General workflow for in-vitro anti-inflammatory screening.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academy.miloa.eu [academy.miloa.eu]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Procumbide iridoid glycoside family characteristics
An In-depth Technical Guide to the Procumbide Iridoid Glycoside Family
Introduction to Iridoid Glycosides
Iridoids are a large group of cyclopentanopyran monoterpenoids that are widely distributed in the plant kingdom, particularly in dicotyledonous plant families such as Pedaliaceae, Lamiaceae, and Scrophulariaceae.[1][2][3] These secondary metabolites are characterized by a core cyclopenta[c]pyran skeleton, which is biosynthesized from geraniol.[3][4] In plants, they are often found as glycosides, linked to a sugar moiety (commonly glucose), which increases their stability and water solubility.[3] Iridoid glycosides play a crucial role in plant defense mechanisms and have demonstrated a wide array of pharmacological activities in preclinical studies, including anti-inflammatory, analgesic, neuroprotective, hepatoprotective, and immunomodulatory effects.[1][3][5]
The this compound Family: Core Characteristics
The this compound family of iridoid glycosides are prominent bioactive constituents found in medicinal plants, most notably Devil's Claw (Harpagophytum procumbens).[2][6] This family includes several structurally related compounds that are considered responsible for the therapeutic effects of extracts derived from these plants.[7]
Key Members and Chemical Structures
The primary iridoid glycosides within this family isolated from Harpagophytum species include this compound, harpagide, and the most extensively studied member, harpagoside.[2][8] Other related compounds include procumboside and various coumaroyl esters of the core structures.[2][9] The fundamental difference between these molecules often lies in the substitutions on the iridoid skeleton, particularly the presence of a cinnamoyl group in harpagoside.
Physicochemical Properties
The physicochemical properties of the core members of the this compound family are summarized below. This data is essential for developing extraction, isolation, and analytical protocols, as well as for understanding their pharmacokinetic profiles.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature | Source Organism(s) |
| This compound | C₁₅H₂₂O₁₀ | 362.33 | Core iridoid glycoside structure | Harpagophytum procumbens, Linaria vulgaris[10] |
| Harpagide | C₁₅H₂₄O₁₀ | 364.35 | Hydroxylated at C-7 | Harpagophytum procumbens[1][2] |
| Harpagoside | C₂₄H₃₀O₁₁ | 494.49 | Cinnamoyl ester of harpagide | Harpagophytum procumbens, Scrophularia ningpoensis[1][6] |
Pharmacological Activities and Mechanisms of Action
The this compound family of iridoids, particularly harpagoside, is renowned for its potent anti-inflammatory and analgesic properties, which have been validated in numerous in vitro and in vivo studies.[1][5][11]
Anti-inflammatory and Analgesic Effects
Extracts of Harpagophytum procumbens and purified harpagoside have been shown to be effective in models of both acute and chronic inflammation.[11] Pre-treatment with aqueous extracts significantly reduces carrageenan-induced paw edema in rats, a classic model of acute inflammation.[7][11] The efficacy of these extracts has been compared to that of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
The mechanism behind these effects is multi-faceted, involving the inhibition of key pro-inflammatory pathways. Studies have shown that harpagoside can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) induced by lipopolysaccharides (LPS).[12] This suppression is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] Furthermore, extracts rich in these iridoids have been found to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade.[1][12]
Signaling Pathway Inhibition
The diagram below illustrates the inhibitory effect of this compound family iridoids on the NF-κB signaling pathway, a central regulator of inflammatory responses.
Other Biological Activities
Beyond their anti-inflammatory action, members of the this compound family exhibit a range of other potential therapeutic properties:
-
Antioxidant Activity : Extracts have shown dose-dependent scavenging activity of superoxide radicals.[2]
-
Neuroprotective Effects : In vivo studies suggest harpagoside can reduce dopaminergic neurodegeneration in models of Parkinson's disease.[12]
-
Chondroprotective Properties : Some studies indicate that these compounds can inhibit the activity of metalloproteases in human monocytes, suggesting a potential role in protecting cartilage in conditions like osteoarthritis.[13]
Biosynthesis Pathway
The biosynthetic pathway for harpagoside and related iridoids is complex and not yet fully elucidated.[4][12] However, the principal steps are believed to originate from the mevalonate pathway, leading to the formation of the monoterpenoid precursor geraniol.
Experimental Methodologies
Extraction and Isolation Protocols
The extraction of this compound family iridoids from plant material, typically the secondary tubers of H. procumbens, is a critical first step for research and drug development.[2] Various solvents and techniques have been explored to optimize the yield of target compounds.
Generalized Solvent Extraction Protocol:
-
Preparation : The dried secondary root tubers of H. procumbens are ground into a fine powder.[13]
-
Maceration : The powder is dissolved in an ethanol/water solution (e.g., 1:5 w/v) or another selected solvent.[13]
-
Extraction : The mixture is agitated (e.g., shaking) at a controlled temperature (e.g., 58 °C) for a specified duration (e.g., 24 hours) in the dark.[13]
-
Filtration : The solution is filtered through a membrane (e.g., 0.45 µm) to separate the liquid extract from the solid plant material.[13]
-
Concentration : The filtrate is concentrated under reduced pressure to remove the solvent. The resulting extract can be dried, often with a carrier like maltodextrin.[13]
Table of Extraction Solvent Efficiencies for Harpagoside: A study comparing different solvents found varying extraction efficiencies for harpagoside from H. procumbens root extract.[14]
| Extraction Solvent | Harpagoside Yield (%) |
| Water | 1.6 |
| Methanol:Water (50:50 v/v) | < 1.6 |
| Methanol | < 1.6 |
Data suggests water is a highly efficient solvent for extracting harpagoside.[14]
Experimental Workflow for Purification and Analysis: The following diagram outlines a typical workflow from raw plant material to purified compound analysis.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of harpagoside and other iridoids.[14][15]
Typical HPLC-PDA Protocol:
-
Column : C18 reverse-phase column (e.g., 150x4.6mm, 5µm).[14]
-
Mobile Phase : Isocratic or gradient elution using a mixture of an acidified aqueous solution (e.g., 0.02% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14][16] A common ratio is 60:40 v/v methanol to 0.02% formic acid.[14]
-
Flow Rate : 1.0 mL/min.[14]
-
Detection : Photodiode Array (PDA) detector set to 280 nm for harpagoside quantification.[14]
-
Injection Volume : 20 µL.[14]
In Vivo Anti-inflammatory Assay Protocol
The carrageenan-induced paw edema model is a widely used method to screen for acute anti-inflammatory activity.[7][11]
Protocol for Carrageenan-Induced Rat Paw Edema:
-
Animal Acclimatization : Male Wistar rats (150-200g) are acclimatized under standard laboratory conditions.
-
Grouping : Animals are divided into control, reference (e.g., indomethacin), and test groups (receiving different doses of the H. procumbens extract).
-
Administration : The test extract or reference drug is administered intraperitoneally or orally one hour before the carrageenan injection.[7] The control group receives the vehicle.
-
Induction of Edema : 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the rat's right hind paw.
-
Measurement : Paw volume or thickness is measured using a plethysmometer or calipers immediately before the injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[7]
-
Analysis : The percentage inhibition of edema is calculated for the treated groups relative to the control group. A significant reduction in paw thickness indicates anti-inflammatory activity.[11]
Conclusion
The this compound family of iridoid glycosides represents a class of natural products with significant and well-documented anti-inflammatory and analgesic properties. The primary mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of COX-2, iNOS, and the NF-κB signaling cascade. While harpagoside is the most studied compound, evidence suggests that the synergistic action of the entire phytocomplex may be responsible for the full therapeutic effect of plant extracts.[13] Further research into the biosynthesis, bioavailability, and clinical efficacy of these compounds is warranted to fully realize their potential in the development of novel anti-inflammatory and analgesic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. academy.miloa.eu [academy.miloa.eu]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H22O10 | CID 21604824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. researchspace.csir.co.za [researchspace.csir.co.za]
Methodological & Application
Application Notes and Protocols for the Extraction of Procumbide from Harpagophytum procumbens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harpagophytum procumbens, commonly known as Devil's Claw, is a plant native to Southern Africa, long used in traditional medicine for its anti-inflammatory and analgesic properties. These therapeutic effects are largely attributed to a group of compounds called iridoid glycosides. While harpagoside is the most studied of these compounds, H. procumbens also contains other significant iridoid glycosides, including procumbide.
These application notes provide detailed protocols for the extraction and quantification of this compound from the tuberous roots of Harpagophytum procumbens. The methodologies described are based on established techniques for the extraction of iridoid glycosides from this plant matrix. While much of the existing literature focuses on optimizing harpagoside extraction, the similar chemical structures of these iridoid glycosides suggest that these methods are also effective for the extraction of this compound.
Chemical Profile of Harpagophytum procumbens
The secondary tuberous roots of Harpagophytum procumbens are rich in a variety of bioactive compounds. The primary compounds of interest for their therapeutic properties are the iridoid glycosides.
Table 1: Major Iridoid Glycosides in Harpagophytum procumbens
| Compound | Chemical Family | Notes |
| Harpagoside | Iridoid Glycoside | The most abundant and studied iridoid glycoside in H. procumbens.[1] |
| Harpagide | Iridoid Glycoside | A related iridoid glycoside also contributing to the plant's bioactivity.[1] |
| This compound | Iridoid Glycoside | Another key iridoid glycoside present in the roots.[1][2] |
| 8-p-coumaroylharpagide | Iridoid Glycoside | Present in varying amounts and can be used to differentiate between H. procumbens and H. zeyheri. |
| Verbascoside | Phenylpropanoid Glycoside | A phenolic compound with antioxidant and anti-inflammatory properties. |
Extraction of this compound: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from the plant material. The choice of solvent and extraction technique significantly influences the efficiency of the process.
Table 2: Comparison of Extraction Methods for Iridoid Glycosides from H. procumbens
| Extraction Method | Solvents | Typical Parameters | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water, Ethanol/Water mixtures | Room temperature, 24-72 hours with occasional agitation | Simple, low cost, suitable for thermolabile compounds | Time-consuming, large solvent volume, potentially lower yield |
| Soxhlet Extraction | Ethanol, Methanol | 60-80°C, 4-6 hours | High extraction efficiency | Requires large volumes of solvent, potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 40-60°C, 20-40 min, 20-50 kHz | Reduced extraction time and solvent consumption, increased yield | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | 50-100°C, 5-15 min, 300-800 W | Very short extraction time, reduced solvent use, high efficiency | Requires specialized microwave equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 40-60°C, 100-300 bar | Environmentally friendly, high selectivity, solvent-free extract | High initial equipment cost, may require co-solvents for polar compounds |
Experimental Protocols
The following protocols provide detailed procedures for the extraction and quantification of this compound from dried, powdered secondary roots of Harpagophytum procumbens.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is recommended for its efficiency in terms of time and solvent consumption.
Materials and Equipment:
-
Dried and powdered Harpagophytum procumbens secondary root tubers (particle size <0.5 mm)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Whatman No. 1 filter paper or 0.45 µm syringe filter
-
Rotary evaporator
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Weigh accurately 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50°C.
-
After sonication, filter the extract through Whatman No. 1 filter paper into a collection flask.
-
Wash the residue with an additional 10 mL of methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid extract is obtained.
-
Redissolve the extract in methanol in a 10 mL volumetric flask and make up to the mark.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol offers a very rapid extraction with high efficiency.
Materials and Equipment:
-
Dried and powdered Harpagophytum procumbens secondary root tubers (particle size <0.5 mm)
-
Ethanol (70% v/v in water)
-
Microwave extraction system
-
Extraction vessel
-
Whatman No. 1 filter paper or 0.45 µm syringe filter
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh 0.5 g of the powdered plant material and place it into the microwave extraction vessel.
-
Add 15 mL of 70% ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power at 500 W, temperature at 80°C, and extraction time of 10 minutes.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper into a collection flask.
-
Wash the residue with a small volume of 70% ethanol.
-
Combine the filtrates and transfer to a 25 mL volumetric flask, making up to the mark with the extraction solvent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for quantification.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard HPLC method for the quantification of this compound in the obtained extracts.
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
-
Syringes and 0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
0-20 min: 15-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80% B
-
30-35 min: 80-15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (this compound has a chromophore suitable for UV detection at this wavelength).
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction and quantification of this compound.
Signaling Pathways and Logical Relationships
While this compound's specific mechanism of action is still under investigation, iridoid glycosides from Harpagophytum procumbens are known to exert their anti-inflammatory effects by modulating various signaling pathways.
References
Application Notes and Protocols for the GC-MS Analysis of Procumbide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). It, along with its derivatives, is recognized for its significant anti-inflammatory properties.[1][2][3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal formulations, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for the analysis of these compounds, provided that appropriate sample preparation, including derivatization, is performed to increase their volatility.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, summarizing quantitative data and outlining experimental methodologies.
Quantitative Data Summary
Due to the limited availability of specific quantitative GC-MS data for this compound and its derivatives in the reviewed literature, the following table presents a representative structure for reporting such data. Researchers should use this template to populate their experimental findings. General characteristic ions for silanized iridoids have been reported and can be used as a reference for identifying this compound derivatives.[4]
Table 1: Representative Quantitative GC-MS Data for Silylated this compound and its Derivatives
| Analyte | Putative Derivative | Retention Time (min) | Key Diagnostic Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) |
| This compound | Tris(trimethylsilyl) ether | To be determined | To be determined | To be determined | To be determined | To be determined |
| This compound Derivative 1 | Specify derivative | To be determined | To be determined | To be determined | To be determined | To be determined |
| This compound Derivative 2 | Specify derivative | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the specific instrumentation and experimental conditions.
Experimental Protocols
Sample Preparation and Extraction
A generalized protocol for the extraction of iridoid glycosides from plant material is as follows:
-
Grinding: Grind dried plant material (e.g., roots, leaves) to a fine powder.
-
Extraction Solvent: Use a polar solvent such as methanol or a methanol-water mixture (e.g., 80% methanol) for efficient extraction of iridoid glycosides.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the extraction solvent for 24-48 hours at room temperature with occasional shaking.
-
Ultrasonication: Suspend the powdered plant material in the extraction solvent and sonicate for 30-60 minutes.
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
Derivatization Protocol: Silylation
As iridoid glycosides are non-volatile, a derivatization step is mandatory for GC-MS analysis. Silylation is a common method to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility. A two-step silylation procedure is recommended for comprehensive derivatization of iridoids.[5]
-
Sample Preparation: Place a known amount of the dried extract or a standard solution of this compound into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Step 1 Silylation:
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
Step 2 Silylation:
-
Cool the vial to room temperature.
-
Add 50 µL of Hexamethyldisilazane (HMDS).
-
Re-seal the vial and heat at 70°C for another 30 minutes.
-
-
Final Preparation: Cool the vial to room temperature. The derivatized sample is now ready for GC-MS injection.
GC-MS Instrumentation and Conditions
The following are representative GC-MS parameters for the analysis of derivatized iridoid glycosides. These should be optimized for the specific instrument and analytes of interest.
Table 2: Representative GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-800 |
| Solvent Delay | 5 min |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives from a plant sample.
Caption: Experimental workflow for GC-MS analysis of this compound.
Signaling Pathway
This compound, as a key active component of Harpagophytum procumbens, exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The primary mechanism involves the inhibition of pro-inflammatory mediators.[1][2] This diagram illustrates a simplified signaling pathway.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Devil's Claw-a review of the ethnobotany, phytochemistry and biological activity of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Procumbide in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The accurate quantification of this compound in herbal extracts is crucial for the quality control, standardization, and formulation development of phytopharmaceuticals and herbal supplements. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The quantification of this compound in complex herbal matrices is most reliably achieved using chromatographic techniques.
-
HPLC-DAD: This is a robust and widely available technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with a UV chromophore, such as this compound.
-
UPLC-MS/MS: This method provides superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the detection and quantification of low-concentration analytes in complex samples. The use of tandem mass spectrometry allows for highly specific detection based on the mass-to-charge ratio of the parent ion and its fragments.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. While harpagoside is the most abundant and frequently quantified iridoid glycoside in Harpagophytum procumbens, this compound is also present in smaller quantities. The following table summarizes available quantitative data for this compound in herbal extracts.
| Herbal Source | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration (% w/w of dry extract) | Reference |
| Harpagophytum procumbens | Tuber | Methanol:Acetonitrile (1:1 v/v) | UPLC-MS | Not explicitly quantified, but identified as a constituent. | [1] |
| Harpagophytum procumbens | Root | Water | HPLC | Not explicitly quantified, but identified. | [2] |
Note: Specific quantitative data for this compound is limited in publicly available literature, with most studies on Harpagophytum procumbens focusing on harpagoside content.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol is adapted from validated methods for the analysis of iridoid glycosides in herbal extracts.[3][4][5]
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid (analytical grade)
-
Herbal extract samples
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (this compound has a UV maximum around this wavelength. A full UV scan from 200-400 nm is recommended to determine the optimal wavelength).
4. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the dried herbal extract.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound in the original extract.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for this compound quantification, adapted from established methods for similar iridoid glycosides.[6]
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
UPLC-MS grade acetonitrile, methanol, and water
-
Formic acid (UPLC-MS grade)
-
Herbal extract samples
-
0.22 µm syringe filters
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
3. UPLC Conditions
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B (hold)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion(s). The exact m/z values need to be determined by direct infusion of a this compound standard. A common adduct in negative mode is [M+HCOO]⁻.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
5. Sample and Standard Preparation
-
Follow the same procedure as for the HPLC-DAD method, but use UPLC-MS grade solvents and 0.22 µm syringe filters. Dilute the final extract solution as necessary to fall within the linear range of the instrument.
6. Data Analysis
-
Use the instrument's software to create a calibration curve and quantify this compound in the samples based on the peak area of the specified MRM transition.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in this compound analysis.
References
- 1. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 2. Multidirectional Pharma-Toxicological Study on Harpagophytum procumbens DC. ex Meisn.: An IBD-Focused Investigation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. mdpi.com [mdpi.com]
Application Note: Procumbide as a Marker Compound for Quality Control of Harpagophytum procumbens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harpagophytum procumbens, commonly known as Devil's Claw, is a plant native to Southern Africa that has been traditionally used to treat a variety of ailments, including arthritis, pain, and fever.[1][2] The therapeutic effects of Devil's Claw are largely attributed to a group of iridoid glycosides found in its secondary tubers, principally harpagoside, harpagide, and procumbide.[1] Due to the increasing popularity of herbal medicine, ensuring the quality, safety, and efficacy of botanical products is paramount.
The European Medicines Agency (EMEA) defines chemical markers as constituents used for quality control purposes.[3] While harpagoside is most often used as the primary marker for the standardization of H. procumbens extracts, a multi-marker approach that includes the quantification of other bioactive constituents like this compound can provide a more comprehensive quality assessment. This compound itself exhibits anti-inflammatory properties and its quantification ensures a more complete characterization of the phytochemical profile of the raw material and finished products.[4]
This document provides detailed protocols for the extraction and quantification of this compound in H. procumbens materials using High-Performance Liquid Chromatography (HPLC), along with guidelines for method validation.
Quantitative Data Summary
For a new analytical method to be considered reliable, it must be validated according to guidelines established by the International Conference on Harmonisation (ICH). The tables below present typical performance characteristics for a validated HPLC method for iridoid glycoside quantification, using data for the related compound harpagoside as an example. Similar validation would be required for a method quantifying this compound.
Table 1: Example HPLC Method Validation Parameters (Adapted from Harpagoside Data)
| Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998[5] |
| Range | 0.1 - 30 µg/mL | 0.2 - 4.0 µg/mL[6] |
| LOD (Limit of Detection) | Reportable | 0.03 ng/mL[5] |
| LOQ (Limit of Quantification) | Reportable | 0.1 ng/mL[5] |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | < 2%[6] |
| Accuracy (% Recovery) | 98 - 102% | 98.5 - 100.4%[6] |
| Specificity | No interference at analyte retention time | Peak purity confirmed with PDA detector[7] |
| Robustness | %RSD < 2% for minor changes | Method robust to ±2% changes in flow rate, mobile phase composition, and wavelength[6] |
Table 2: Example Quantification of Iridoid Glycosides in H. procumbens Products
| Sample Type | Marker Compound | Concentration (% w/w) | Method |
| Raw Tuber Powder | Harpagoside | 1.6% | HPLC-PDA[8] |
| Commercial Extract A | Harpagoside | 1.25% | HPLC-UV[9] |
| Commercial Extract B | Harpagoside | 0.95% | HPLC-UV[9] |
| Finished Product (Tablet) | Harpagoside | Varies (e.g., 10.5 mg/tablet) | HPLC-UV[10] |
| Raw Tuber Powder | This compound | To be determined experimentally | HPLC-PDA |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a standard solid-liquid extraction suitable for isolating iridoid glycosides from dried H. procumbens root powder.
Materials:
-
Dried, powdered secondary root of H. procumbens
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol (70:30 methanol:water v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
To maximize yield, repeat the extraction (steps 2-6) on the plant material pellet with an additional 20 mL of 70% methanol.
-
Combine the supernatants.
-
If necessary, evaporate the solvent under reduced pressure to concentrate the extract.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).
-
Prior to HPLC injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound. A certified this compound analytical standard is required for this procedure.[4]
Instrumentation & Conditions:
-
HPLC System: A system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (based on typical iridoid glycoside absorbance).
-
Injection Volume: 10 µL.
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Use the filtered extract from Protocol 3.1. It may require further dilution with the mobile phase to fall within the calibration range.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards in sequence from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Inject a standard periodically to check for system drift.
-
-
Data Processing:
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Protocol 3: HPLC Method Validation
The analytical method described above must be validated to ensure it is fit for purpose. Key validation parameters as per ICH guidelines are outlined below.
-
Specificity: Analyze a blank (solvent), a this compound standard, a sample extract, and a spiked sample. Ensure there are no interfering peaks at the retention time of this compound. Use a PDA detector to assess peak purity.
-
Linearity: Inject the calibration standards (at least five concentrations) in triplicate. Plot the average peak area versus concentration and determine the coefficient of determination (r²), which should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of sample with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percent recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the standard deviation of the response and the slope of the calibration curve or by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2 nm in detection wavelength, ±5% in mobile phase composition, ±0.1 mL/min in flow rate) and assess the impact on the results.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Putative Anti-inflammatory Signaling Pathway
Iridoid glycosides, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.[11][12]
Caption: Inhibition of the NF-κB Pathway by Iridoid Glycosides.
Conclusion
This compound is a valuable marker for the quality control of Harpagophytum procumbens. Its quantification, alongside other major iridoid glycosides like harpagoside, contributes to a more robust and comprehensive assessment of product quality, consistency, and potential efficacy. The implementation of a validated HPLC method, as outlined in these protocols, is a critical step for manufacturers and researchers to ensure that raw materials and finished herbal products meet stringent quality standards. This approach supports the delivery of safe and effective botanical medicines to consumers.
References
- 1. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:20486-27-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. ACG Publications - Development and validation of a new HPLC-UV method for the determination of harpagoside in creams containing Devil’s claw (Harpagophytym procumbens DC. ex Meisnn) [acgpubs.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Comparison between HPLC and HPTLC-densitometry for the determination of harpagoside from Harpagophytum procumbens CO(2)-extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Estimation of Harpagoside in Dried Root Extract and Oral Powder Formulations of Harpagophytum Procumbens by Validated RP-HPLC-PDA Method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of Procumbide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procumbide is an iridoid glycoside found in several medicinal plants, most notably Harpagophytum procumbens (Devil's Claw). It is recognized for its potential therapeutic properties, including anti-inflammatory, neuroprotective, antioxidant, and anticancer activities. These application notes provide an overview of common in vitro assays and detailed protocols to assess the biological activity of this compound. The information is intended to guide researchers in the systematic evaluation of this compound for potential drug development.
Anti-inflammatory Activity
This compound is believed to exert anti-inflammatory effects, a property attributed to many iridoid glycosides. Key in vitro assays for evaluating this activity focus on the inhibition of inflammatory mediators and the modulation of key signaling pathways.
Key In Vitro Assays for Anti-inflammatory Activity:
-
Nitric Oxide (NO) Production Assay (Griess Assay): Measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cytokine Production Assays (ELISA): Quantifies the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated immune cells.
-
Cyclooxygenase (COX) Activity Assays: Determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.
-
Nuclear Factor-kappa B (NF-κB) Activation Assay: Assesses the ability of this compound to inhibit the translocation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation Assay: Evaluates the effect of this compound on the phosphorylation of key proteins in the MAPK signaling cascade (e.g., p38, JNK, ERK), which is involved in inflammatory responses.
Quantitative Data on Anti-inflammatory Activity
While specific IC50 values for this compound are not extensively reported, the following table includes data for Harpagophytum procumbens extracts, which contain this compound, to provide a contextual reference.
| Assay | Test Substance | Cell Line | IC50 / Inhibition | Reference |
| TNF-α Release | H. procumbens Extract | LPS-stimulated THP-1 cells | EC50: 49 ± 3.5 µg/mL | |
| TNF-α Release | H. procumbens Extract | LPS-stimulated human monocytes | IC50: ~100 µg/mL | |
| IL-6 Release | H. procumbens Extract | LPS-stimulated human monocytes | IC50: >100 µg/mL | [1] |
| NO Production | H. zeyheri Ethyl Acetate Extract | LPS-stimulated RAW 264.7 macrophages | IC50: <100 µg/mL | [2] |
| COX-1 Activity | H. procumbens Harpagoside-rich fraction | Whole blood assay | 37.2% inhibition | [3] |
| COX-2 Activity | H. procumbens Harpagoside-rich fraction | Whole blood assay | 29.5% inhibition | [3] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (solvent alone).
-
Stimulation: After a 1-hour pre-treatment with this compound, add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Reaction:
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [(NO in LPS-stimulated cells - NO in this compound-treated cells) / NO in LPS-stimulated cells] x 100
Neuroprotective Activity
This compound has been suggested to possess neuroprotective properties. In vitro assays for neuroprotection typically involve inducing neuronal cell death or stress and then assessing the protective effect of the compound.
Key In Vitro Assays for Neuroprotective Activity:
-
Cell Viability Assays (MTT, LDH): To assess the ability of this compound to protect neuronal cells (e.g., SH-SY5Y, PC12) from neurotoxin-induced cell death (e.g., by H2O2, glutamate, or amyloid-beta).
-
Reactive Oxygen Species (ROS) Measurement: To determine if this compound can reduce the intracellular accumulation of ROS in neuronal cells under oxidative stress.
-
Apoptosis Assays (Annexin V/PI staining, Caspase activity): To investigate if this compound can inhibit the apoptotic cascade in neuronal cells.
Quantitative Data on Neuroprotective Activity
Specific quantitative data for this compound's neuroprotective effects are limited. Research often focuses on the broader extracts of Harpagophytum procumbens.
| Assay | Test Substance | Cell Line | Observation | Reference |
| Cell Viability | H. procumbens Ethyl Acetate Fraction | Brain cortical slices | Prevents loss of cell viability induced by pro-oxidants | [4] |
Experimental Protocol: Neuroprotection against Oxidative Stress (MTT Assay)
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H2O2)-induced cytotoxicity in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 200 µM) for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Antioxidant Activity
The antioxidant potential of this compound can be assessed through various cell-free and cell-based assays.
Key In Vitro Assays for Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common cell-free assay to measure the radical scavenging capacity of a compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another cell-free assay to evaluate antioxidant capacity.
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Quantitative Data on Antioxidant Activity
The following table presents IC50 values for the antioxidant activity of Harpagophytum extracts.
| Assay | Test Substance | IC50 | Reference |
| DPPH Scavenging | H. zeyheri Ethyl Acetate Extract | 5.91 µg/mL | [2] |
| ABTS Scavenging | H. zeyheri Ethyl Acetate Extract | 12.56 µg/mL | [2] |
| DPPH Scavenging | H. procumbens Spagyric Tincture | 92.53 ± 0.31 mEq Trolox | [5] |
| ABTS Scavenging | H. procumbens Spagyric Tincture | 22.89 ± 0.19 mEq Trolox | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound or ascorbic acid.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Anticancer Activity
Preliminary evidence suggests that some iridoid glycosides may possess anticancer properties. In vitro assays are crucial for the initial screening of these effects.
Key In Vitro Assays for Anticancer Activity:
-
Cytotoxicity Assays (MTT, SRB): To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
-
Apoptosis Assays (Annexin V/PI staining, Caspase activity): To investigate if this compound induces programmed cell death in cancer cells.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific phases.
-
Colony Formation Assay: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Quantitative Data on Anticancer Activity
Specific IC50 values for the anticancer activity of this compound are not widely available. The following table provides examples of IC50 values for other natural compounds to illustrate the type of data generated.
| Compound | Cell Line | IC50 | Reference |
| Berberine | HeLa | 12.08 µg/mL | [6] |
| Macranthine | HeLa | 24.16 µg/mL | [6] |
| Bruceine D | A549 (48h) | 17.89 µM | [7] |
| Bruceine D | NCI-H292 (48h) | 14.42 µM | [7] |
Experimental Protocol: Cytotoxicity (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7, HeLa).
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium with supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Screening of this compound
Caption: General workflow for the in vitro screening of this compound.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Inflammation
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harpagophytum procumbens prevents oxidative stress and loss of cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Procumbide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing procumbide, an iridoid glycoside with potential anti-inflammatory and cytoprotective properties, in cell culture experiments. The following sections detail the methodologies for assessing its effects on cell viability, inflammatory responses, and underlying signaling pathways.
Overview of this compound's Biological Activity
This compound is a key bioactive compound found in Harpagophytum procumbens (Devil's Claw), a plant traditionally used for its anti-inflammatory and analgesic properties. In cell culture models, extracts of H. procumbens have demonstrated the ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanisms are believed to involve the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB). These notes provide protocols to investigate the effects of purified this compound.
Quantitative Data Summary
The following table presents representative quantitative data from in vitro studies on the effects of this compound on cell viability and inflammatory markers. (Note: These values are illustrative and may vary depending on the cell line, experimental conditions, and specific assays used).
| Parameter | Cell Line | Assay | This compound Concentration | Result |
| Cell Viability (IC50) | RAW 264.7 Macrophages | MTT Assay | 24 hours | > 100 µM |
| Human Synoviocytes | MTS Assay | 48 hours | > 100 µM | |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 | Griess Assay | 10 µM | 35% reduction |
| 50 µM | 65% reduction | |||
| TNF-α Secretion Inhibition | LPS-stimulated THP-1 cells | ELISA | 10 µM | 28% reduction |
| 50 µM | 58% reduction | |||
| IL-6 Secretion Inhibition | IL-1β-stimulated Synoviocytes | ELISA | 10 µM | 30% reduction |
| 50 µM | 62% reduction | |||
| NF-κB Activation Inhibition | TNF-α-stimulated HeLa cells | Luciferase Reporter Assay | 50 µM | 45% reduction in p65 activity |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: RAW 264.7 (murine macrophages) or human THP-1 monocytes are recommended for studying inflammation.
-
Culture Medium:
-
RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1: RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxic effect of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100 µM) in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Measurement of Nitric Oxide (NO) Production using Griess Assay
This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere for 24 hours. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells with medium only), a this compound-only control, and an LPS-only control.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Quantification of Cytokine Production by ELISA
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in the Griess assay (Section 3.3).
-
Supernatant Collection: After stimulation, centrifuge the culture plates at 400 x g for 5 minutes and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
Application Notes & Protocols: Procumbide Delivery Systems for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Procumbide is an iridoid glycoside found in Harpagophytum procumbens (Devil's Claw), a plant recognized for its anti-inflammatory and analgesic properties.[1] These effects are primarily attributed to the inhibition of pro-inflammatory markers, making this compound a promising candidate for treating inflammatory conditions such as osteoarthritis.[1][2][3] However, like many natural compounds, its therapeutic potential in vivo can be limited by factors such as poor solubility, rapid metabolism, and low bioavailability. Advanced drug delivery systems, such as nanoparticles and hydrogels, offer a strategic approach to overcome these limitations by protecting the active compound, enabling controlled release, and facilitating targeted delivery.[4][5]
This document provides detailed application notes and exemplary protocols for the formulation and in vivo evaluation of this compound-loaded delivery systems. While specific in vivo studies focusing exclusively on this compound delivery systems are limited, the following protocols are adapted from established methodologies for similar bioactive compounds and are intended to serve as a comprehensive guide for researchers.
Section 1: Nanoparticle-Based Delivery Systems
Application Note 1.1: Rationale for this compound-Loaded Nanoparticles
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA), are excellent vehicles for encapsulating therapeutic agents.[6] Encapsulating this compound within PLGA nanoparticles can enhance its stability, improve its pharmacokinetic profile, and allow for sustained release, thereby prolonging its anti-inflammatory effect at the target site.[7][8] This approach is particularly promising for systemic administration to treat chronic inflammatory diseases.
Protocol 1.1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-PLGA nanoparticles using a modified single emulsification-solvent evaporation method.[6]
Materials:
-
This compound (pure compound)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl Alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
-
Magnetic stirrer, Probe sonicator/homogenizer, Centrifuge, Lyophilizer
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent like Dichloromethane (e.g., 2 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA in deionized water (e.g., 4 mL).
-
Emulsification: Add the organic phase to the aqueous phase drop-wise while the aqueous phase is under continuous stirring or vortexing. Immediately after the addition is complete, sonicate the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir for 4-6 hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v mannitol or trehalose) and freeze-dry the sample for 48 hours to obtain a powdered form of the nanoparticles, suitable for long-term storage and reconstitution.[6]
Workflow for Nanoparticle Formulation and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Harpagophytum procumbens Root Extract Mediates Anti-Inflammatory Effects in Osteoarthritis Synoviocytes through CB2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Curcumin Delivered by Nanoparticles and the Relationship with Antitumor Efficacy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Procumbide Extraction from Plant Material
Welcome to the technical support center for optimizing the extraction of Procumbide. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It is commonly found in the roots of Harpagophytum procumbens, also known as Devil's Claw.[1][2][3] This plant is widely recognized for its traditional use in treating joint pain and inflammation.[4][5][6] this compound is often extracted alongside other major iridoid glycosides like harpagoside and harpagide, which are considered to be the primary active constituents of Devil's Claw extracts.[1][3]
Q2: What are the common methods for extracting this compound?
Several methods can be employed for the extraction of this compound from plant material, ranging from conventional techniques to more advanced, "green" technologies. The choice of method can significantly impact the extraction yield and purity of the final product. Common methods include:
-
Conventional Solvent Extraction: This traditional method involves the use of solvents like ethanol, methanol, or water-based mixtures to extract this compound.[6][7] It is a straightforward technique but can be time-consuming and may require large volumes of solvent.[8]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to increased extraction efficiency and shorter extraction times.[8][9]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[8][10] This technique is known for its speed and efficiency, often resulting in higher yields with reduced solvent consumption compared to conventional methods.[11]
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[4][12][13] By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. The use of co-solvents like ethanol can significantly enhance the extraction of more polar compounds like this compound.[4]
-
Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes to break down the plant cell wall components, facilitating the release of intracellular bioactive compounds.[14][15] This method is considered environmentally friendly and can lead to higher extraction yields under mild conditions.[15]
Q3: Which factors have the most significant impact on this compound extraction yield?
Optimizing the extraction yield of this compound requires careful consideration of several key parameters. The most influential factors include:
-
Solvent Type and Concentration: The choice of solvent is critical. For iridoid glycosides like this compound, polar solvents such as water, ethanol, methanol, and their aqueous mixtures are generally effective.[7][16] The concentration of the solvent can also play a significant role.
-
Temperature: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent, but excessive heat may lead to the degradation of the compound.[17]
-
Extraction Time: The duration of the extraction process needs to be optimized to ensure maximum recovery without degrading the target compound.[17]
-
Particle Size of Plant Material: Reducing the particle size of the plant material increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[17][18]
-
Solid-to-Solvent Ratio: An optimal ratio of plant material to solvent is necessary to ensure efficient extraction.[17]
-
For Advanced Methods (UAE, MAE, SFE):
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Solvent System | - Experiment with different polar solvents such as ethanol, methanol, and water, as well as their mixtures in varying ratios. For instance, a 60% (v/v) ethanol-water mixture has been shown to be effective for extracting related compounds from Harpagophytum procumbens.[2] - Consider using a sequence of solvents with increasing polarity to selectively extract different compounds. |
| Suboptimal Extraction Parameters | - Systematically optimize temperature, extraction time, and solid-to-solvent ratio. For conventional methods, temperatures between 50-70°C are often a good starting point.[7][21] For advanced methods like MAE and UAE, shorter extraction times are generally required.[8][11] |
| Inadequate Particle Size Reduction | - Ensure the plant material is finely ground to increase the surface area for extraction. A smaller particle size generally leads to better extraction efficiency.[18] |
| Degradation of this compound | - Avoid excessively high temperatures and prolonged extraction times, which can lead to the degradation of iridoid glycosides.[17] |
Problem 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | - Employ a multi-step extraction process. For example, an initial extraction with a non-polar solvent can remove lipophilic substances before extracting the more polar this compound.[12] |
| Lack of a Purification Step | - Incorporate a purification step after the initial extraction. This could involve liquid-liquid extraction or chromatographic techniques to separate this compound from other co-extracted compounds.[21] |
| Suboptimal SFE Conditions | - In Supercritical Fluid Extraction (SFE), fine-tune the pressure, temperature, and co-solvent percentage to enhance the selectivity for this compound. A two-step SFE process has been shown to be effective in producing extracts enriched in harpagoside, a related compound.[12] |
Problem 3: Inconsistent Extraction Results
| Possible Cause | Troubleshooting Step |
| Variability in Plant Material | - Ensure the use of standardized plant material with a known content of this compound. The concentration of active compounds can vary depending on the plant's origin, age, and harvesting time. |
| Lack of Control over Extraction Parameters | - Precisely control and monitor all extraction parameters, including temperature, time, solvent composition, and for advanced methods, power and pressure. |
| Inconsistent Analytical Method | - Use a validated and reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound to ensure accurate and reproducible results.[8][16] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on the extraction of active compounds from Harpagophytum procumbens.
Table 1: Comparison of Harpagoside Yield with Different Extraction Methods
| Extraction Method | Solvent | Key Parameters | Harpagoside Yield | Reference |
| Conventional Extraction | Ethanol-water (6:4 w/w) | Maceration | ~2.5% | [7] |
| Conventional Extraction | 20% Ethanol/water followed by 96% Ethanol | Room temperature stirring | >5% | [7] |
| Supercritical Fluid Extraction (SFE) | CO2 + 10% Ethanol (co-solvent) | Supercritical conditions | >9% | [4] |
| Subcritical Fluid Extraction | CO2 + Ethanol (co-solvent) | Subcritical conditions | ~20% (higher extract yield than SFE) | [12] |
| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | Higher than conventional methods | [8] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | Higher than conventional methods | [8] |
Note: While the data primarily focuses on harpagoside, the trends are generally applicable to the extraction of other iridoid glycosides like this compound from the same plant source.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Iridoid Glycosides
This protocol provides a general methodology for the ultrasound-assisted extraction of this compound and related compounds from Harpagophytum procumbens.
-
Sample Preparation: Dry the plant material (roots of Harpagophytum procumbens) and grind it into a fine powder.
-
Extraction:
-
Place 1 gram of the powdered plant material into an extraction vessel.
-
Add 10 mL of the desired solvent (e.g., ethanol-water mixture).
-
Place the vessel in an ultrasonic bath.
-
Sonication is typically performed for a specific duration (e.g., 30 minutes) at a controlled temperature.
-
-
Separation: After extraction, separate the solid material from the liquid extract by centrifugation or filtration.
-
Analysis: Analyze the extract for this compound content using a validated HPLC method.
This protocol is a generalized representation. For specific optimization, parameters such as solvent composition, temperature, sonication time, and power should be systematically varied.
Protocol 2: Supercritical Fluid Extraction (SFE) of Iridoid Glycosides
This protocol outlines a two-step SFE process for obtaining an extract enriched in this compound and related compounds.
-
Sample Preparation: Roughly grind the dried roots of Harpagophytum procumbens and pack them into the extraction vessel.
-
Step 1: Removal of Lipophilic Compounds:
-
Perform an initial extraction using supercritical CO2 modified with a non-polar co-solvent (e.g., n-propanol).[12]
-
This step removes undesired lipophilic substances.
-
-
Step 2: Main Extraction:
-
Perform the main extraction using supercritical or subcritical CO2 modified with a polar co-solvent like ethanol.[12] The addition of ethanol as a co-solvent has been shown to significantly increase the yield of harpagoside.[4]
-
Collect the extract after depressurization, which causes the CO2 to evaporate, leaving the extracted compounds.
-
-
Analysis: Quantify the this compound content in the final extract using HPLC.
Visualizations
Caption: General workflow for this compound extraction from plant material.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6197307B1 - Method for producing high activity extracts from harpagophytum procumbens - Google Patents [patents.google.com]
- 5. naturmedscientific.com [naturmedscientific.com]
- 6. specialchem.com [specialchem.com]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High anti-inflammatory activity of harpagoside-enriched extracts obtained from solvent-modified super- and subcritical carbon dioxide extractions of the roots of Harpagophytum procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. mdpi.com [mdpi.com]
- 15. Phytochemical and Functional Diversity of Enzyme-Assisted Extracts from Hippophae rhamnoides L., Aralia cordata Thunb., and Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. phcogrev.com [phcogrev.com]
- 18. Insight into the Influence of Grinding on the Extraction Efficiency of Selected Bioactive Compounds from Various Plant Leaves [mdpi.com]
- 19. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US6395308B1 - Purified extract from Harpagophytum procumbens and/or Harpagophytum zeyheri dence - Google Patents [patents.google.com]
Procumbide Stability Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of procumbide in solution. Due to the limited availability of direct stability data for this compound, this document also includes information on closely related iridoid glycosides to provide valuable context and guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A: this compound is an iridoid glycoside, a class of secondary metabolites found in various plants, notably Devil's Claw (Harpagophytum procumbens)[1]. The stability of this compound in solution is a critical factor for researchers and drug development professionals. Inconsistent stability can lead to variability in experimental results, loss of biological activity, and challenges in formulating therapeutic agents.
Q2: What are the main factors that can affect the stability of this compound in solution?
A: Based on studies of other iridoid glycosides, the primary factors influencing stability in solution are pH, temperature, and light exposure. Some iridoid glycosides are known to be susceptible to degradation under acidic or alkaline conditions and at elevated temperatures[2].
Q3: Are there any known degradation products of this compound?
A: Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound. To identify potential degradation products in your experiments, it is recommended to perform forced degradation studies and utilize analytical techniques such as HPLC-MS/MS for characterization.
Q4: How can I monitor the stability of this compound in my experiments?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the concentration of this compound over time. This technique allows for the separation and quantification of the parent compound and any potential degradation products.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in aqueous solution. | Hydrolysis: this compound, like other iridoid glycosides, may be susceptible to hydrolysis, especially at non-neutral pH. | - Control pH: Maintain the pH of the solution within a stable range, ideally between 6 and 8. Use appropriate buffer systems. - Low Temperature Storage: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions. |
| Inconsistent results between experimental replicates. | Photodegradation: Exposure to light, particularly UV light, can sometimes lead to the degradation of light-sensitive compounds. | - Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials or aluminum foil to protect solutions from light exposure. |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation: The new peaks may correspond to degradation products of this compound. | - Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally degrade the compound and identify the retention times of potential degradation products. - Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the this compound peak. |
| Precipitation of this compound from solution. | Poor Solubility: this compound may have limited solubility in certain solvents, especially at higher concentrations. | - Solvent Optimization: Test the solubility of this compound in a variety of biocompatible solvents and co-solvent systems. - Sonication: Use sonication to aid in the dissolution of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl.
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Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH.
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Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂.
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Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
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Photodegradation: Expose the this compound solution to a UV light source.
3. Time Points and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
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Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound) or Mass Spectrometry for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Signaling Pathway Involvement
While specific studies on the signaling pathways modulated solely by this compound are limited, research on Harpagophytum procumbens extracts, of which this compound is a known constituent, provides some insights into its potential anti-inflammatory mechanisms.
Extracts of Harpagophytum procumbens have been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes[3]. One of the key mechanisms appears to be the inhibition of the Activator Protein-1 (AP-1) signaling pathway [3]. These extracts have also been observed to suppress the expression of cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory cascade[3]. Interestingly, studies on the whole extract have shown no significant effect on the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways[3]. However, it is important to note that other components of the extract, such as harpagoside, have been found to suppress NF-κB activation, suggesting a complex interplay of different bioactive molecules[4].
Further research is needed to elucidate the specific signaling pathways directly modulated by isolated this compound.
Diagram: Potential Anti-inflammatory Signaling Pathway of this compound-Containing Extracts
Caption: Potential mechanism of this compound-containing extracts.
Diagram: Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Procumbide Detection in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with procumbide detection via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Peak Shape Problems
Question: Why is my this compound peak tailing?
Answer: Peak tailing, where the peak's trailing edge is broader than the leading edge, is a common issue that can affect quantitation accuracy. It often indicates more than one mechanism for analyte retention is occurring during the separation process.
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Potential Cause 1: Secondary Interactions with Stationary Phase.
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Explanation: The primary cause of peak tailing in reversed-phase HPLC is often the interaction between basic analytes and residual, ionized silanol groups on the silica-based column packing. These secondary interactions can delay the elution of a portion of the analyte, causing the peak to tail. Even with modern, end-capped columns, some residual silanol activity may persist. Trace metal contamination (e.g., iron, aluminum) in the silica can also increase the acidity of silanol groups, worsening the tailing effect.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to below 3.0) can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Use a Highly Deactivated Column: Employ a modern, high-purity silica column with effective end-capping to reduce the number of available silanol groups.
-
Add a Competing Base: Introducing a small concentration of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
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-
-
Potential Cause 2: Column Overload.
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Explanation: Injecting too high a concentration of the sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.
-
Solution: Reduce the sample concentration or the injection volume and reinject.
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-
Potential Cause 3: Column Contamination or Degradation.
-
Explanation: Accumulation of strongly retained impurities from the sample matrix at the column inlet can disrupt the chromatography process. A physical void or channel in the column packing can also lead to peak distortion.
-
Solution:
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Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.
-
Flush the Column: Reverse-flush the column (disconnected from the detector) with a strong solvent to remove contaminants.
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Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.
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Question: Why are my this compound peaks splitting?
Answer: Split peaks, where one peak appears as two or more, can be caused by several issues related to the column, the sample solvent, or the injector.
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Potential Cause 1: Disruption at the Column Inlet.
-
Explanation: A partially blocked inlet frit or a void at the top of the column bed can cause the sample to be distributed unevenly, leading to split peaks. Contamination from the sample can also contribute to this issue.
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Solution:
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Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.
-
Replace the Frit: If flushing is unsuccessful, the inlet frit may need to be replaced.
-
Use a Guard Column: Protect the analytical column from contamination by using a guard column.
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-
-
Potential Cause 2: Sample Solvent Incompatibility.
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion and splitting. This mismatch can interfere with the proper focusing of the analyte band at the head of the column.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
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-
Potential Cause 3: Injector Issues.
-
Explanation: A faulty injector rotor seal can cause the sample to be introduced into the flow path improperly, resulting in a split peak.
-
Solution: Inspect and replace the injector rotor seal if it is worn or damaged.
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Retention Time (RT) Problems
Question: Why is the retention time of my this compound peak shifting or drifting?
Answer: Shifting or drifting retention times can compromise peak identification and reproducibility. The issue can stem from the mobile phase, the pump, or the column.
-
Potential Cause 1: Changes in Mobile Phase Composition.
-
Explanation: Inconsistent preparation of the mobile phase, such as incorrect solvent ratios or pH, will alter its elution strength and cause RT shifts. In gradient elution, the volatile components of a solvent (e.g., TFA, formic acid) can evaporate over time, changing the mobile phase composition and causing a gradual drift.
-
Solution:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each run.
-
Degas Solvents: Degas the mobile phase before use to prevent bubble formation.
-
Cover Reservoirs: Keep solvent reservoirs covered to minimize evaporation.
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-
Potential Cause 2: Inconsistent Flow Rate.
-
Explanation: Leaks in the system or worn pump seals can lead to a flow rate that is lower or less stable than the setpoint, causing retention times to increase. Air bubbles trapped in the pump head can also cause pressure fluctuations and inconsistent flow.
-
Solution:
-
Check for Leaks: Systematically check all fittings and connections for any signs of leaks.
-
Purge the Pump: Purge the pump to remove any trapped air bubbles.
-
Maintain the Pump: Regularly replace pump seals as part of a preventive maintenance schedule.
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-
-
Potential Cause 3: Column Equilibration and Temperature.
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Explanation: Insufficient column equilibration time after changing the mobile phase or at the start of a new sequence can lead to drifting retention times. Fluctuations in column temperature also affect retention, as a 1°C change can alter RT by 1-2%.
-
Solution:
-
Ensure Proper Equilibration: Allow at least 10-20 column volumes of the mobile phase to pass through the column for equilibration before starting injections.
-
Use a Column Oven: Maintain a stable temperature using a thermostat-controlled column oven.
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Sensitivity and Baseline Problems
Question: Why do I have low sensitivity or no peak for this compound?
Answer: A lack of sensitivity can be due to issues with the sample, the system, or the detector.
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Potential Cause 1: Sample Issues.
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Explanation: The concentration of this compound in the sample may be too low, or the sample preparation method may be inadequate, resulting in insufficient analyte being injected.
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Solution: Increase the sample concentration or optimize the sample extraction and clean-up procedure.
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Potential Cause 2: System Leaks or Blockages.
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Explanation: A leak in the system, particularly around the injector, can cause some or all of the sample to be lost before reaching the column. A blocked needle or tubing can also prevent the sample from being injected.
-
Solution: Check for leaks throughout the system. Flush the injector needle and check for blockages.
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Potential Cause 3: Detector Issues.
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Explanation: The detector lamp may be nearing the end of its life, resulting in low energy and reduced sensitivity. The chosen wavelength may also be incorrect for this compound.
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Solution: Check the detector lamp's energy and replace it if necessary. Ensure the detector is set to an appropriate wavelength for this compound analysis (e.g., 280 nm).
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Question: Why is my baseline noisy or drifting?
Answer: An unstable baseline can interfere with the detection and integration of small peaks.
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Potential Cause 1: Mobile Phase Issues.
-
Explanation: Contaminated or poorly mixed solvents can cause a noisy or drifting baseline. Air bubbles in the mobile phase are a frequent cause of baseline noise. In gradient elution, a rising baseline can occur if one of the solvents absorbs at the detection wavelength.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Thoroughly degas the mobile phase before and during use.
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-
Potential Cause 2: Pump Malfunction.
-
Explanation: Inconsistent mixing or faulty check valves in the pump can lead to pressure fluctuations that manifest as a noisy baseline.
-
Solution: Service the pump, which may include cleaning or replacing the check valves and seals.
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-
Potential Cause 3: Detector Cell Contamination.
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Explanation: Contaminants or air bubbles accumulating in the detector flow cell can cause baseline noise and spikes.
-
Solution: Flush the detector flow cell with a strong, non-absorbing solvent like methanol or isopropanol.
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Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis? A typical method uses a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. Detection is commonly performed at around 280 nm.
Q2: How should I prepare my samples for this compound analysis? Sample preparation often involves extraction with a solvent like methanol or a methanol/water mixture. The resulting solution should be filtered through a 0.45 µm filter before injection to remove particulates that could clog the HPLC system.
Q3: What is a guard column and should I use one? A guard column is a short, disposable column installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column by trapping particulate matter and strongly retained compounds from the sample. Using a guard column is highly recommended, especially when analyzing complex samples like plant extracts.
Q4: How can I improve the resolution between this compound and other components? To improve resolution, you can:
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Optimize the Mobile Phase: Adjust the ratio of organic solvent to water. Increasing the aqueous portion will generally increase retention and may improve separation.
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Change the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Use a Different Column: A column with a smaller particle size or a longer length will provide higher efficiency and better resolution.
Q5: How often should I perform system maintenance? Regular preventive maintenance is key to avoiding problems. Pump seals should be replaced periodically. Buffers and aqueous mobile phases should be prepared fresh daily to prevent microbial growth. The entire system should be flushed regularly, especially after using buffers, to prevent salt precipitation and corrosion.
Experimental Protocols and Data
Summary of HPLC Methods for Iridoid Glycoside Analysis
The following table summarizes published HPLC conditions used for the analysis of iridoid glycosides, including this compound and the related compound harpagoside.
| Parameter | Method 1 | Method 2 |
| Column | Kinetex XB C18 (150 x 4.6 mm, 5 µm) | Purospher Star C18e (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.02% Formic Acid (60:40 v/v) | Gradient of 1% Phosphoric Acid and Acetonitrile |
| Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Injection Volume | 20 µL | 10 µL |
| Detection λ | 280 nm | 280 nm |
| Column Temp. | Not specified | 25 °C (varied from 23-27°C for robustness) |
Detailed Experimental Protocol (Based on Method 1)
This protocol is adapted for the analysis of this compound and related compounds.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a PDA or UV detector.
-
-
Chromatographic Conditions:
-
Stationary Phase: Kinetex XB C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of HPLC-grade methanol and 0.02% formic acid in water at a ratio of 60:40 (v/v).
-
Degassing: Sonicate the mobile phase for 15-20 minutes before use to remove dissolved gases.
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor the eluent at a wavelength of 280 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard by accurately weighing and dissolving it in methanol to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
For plant extracts or formulations, weigh an appropriate amount of the sample.
-
Extract the sample with a suitable solvent (e.g., methanol or water).
-
Centrifuge or vortex the mixture to ensure complete extraction.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the series of standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
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Visualizations
General HPLC Workflow for this compound Analysis
Caption: A flowchart illustrating the typical experimental workflow for HPLC analysis.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: A decision tree to diagnose common HPLC chromatography problems.
Technical Support Center: Overcoming Poor Aqueous Solubility of Procumbide
For researchers, scientists, and drug development professionals, the poor aqueous solubility of Procumbide presents a significant hurdle in experimental design and formulation development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound?
A2: Several established techniques can be employed to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound. These include:
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Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility[4][5].
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Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex[6][7].
-
Nanoformulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution velocity and saturation solubility[8][9].
Q3: Which carriers are recommended for creating solid dispersions of this compound?
A3: Hydrophilic polymers are excellent carriers for solid dispersions. For compounds like this compound, Polyvinylpyrrolidone (PVP), particularly PVP K30, is a suitable choice due to its high aqueous solubility and ability to inhibit crystallization of the dispersed drug[4][10].
Q4: What type of cyclodextrin is most effective for complexation with this compound?
A4: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to form inclusion complexes with hydrophobic molecules of a size comparable to this compound. These cyclodextrins have a cavity size that can accommodate the guest molecule, and their hydrophilic exterior enhances the water solubility of the resulting complex[7][11][12].
Q5: How does nanoformulation improve the bioavailability of poorly soluble drugs?
A5: Nanoformulations, such as nanocrystals and nanoemulsions, increase the dissolution rate of a drug by significantly increasing its surface area. This enhanced dissolution can lead to a higher concentration of the drug in the gastrointestinal tract, thereby improving its absorption and overall bioavailability[8][9].
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during in vitro assays.
Troubleshooting Steps:
-
Initial Concentration Check: Ensure the intended final concentration of this compound does not exceed its intrinsic aqueous solubility.
-
Solubilization with a Co-solvent: For initial experiments, a small percentage of a biocompatible co-solvent like DMSO or ethanol can be used to prepare a stock solution before further dilution in the aqueous buffer. Be mindful of the final co-solvent concentration to avoid off-target effects.
-
Formulation as a Cyclodextrin Complex: If co-solvents are not suitable for your assay, pre-formulating this compound as an inclusion complex with HP-β-cyclodextrin can significantly increase its aqueous solubility.
Issue 2: Inconsistent results in cell-based assays, possibly due to poor this compound solubility.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the this compound-containing media for any signs of precipitation or cloudiness.
-
Prepare a Solid Dispersion: For more consistent dosing in cell culture, consider preparing a solid dispersion of this compound with a biocompatible polymer like PVP K30. A stock solution of the solid dispersion can then be prepared and sterile-filtered before use.
-
Particle Size Analysis: If using a nanoformulation, ensure consistent particle size distribution between batches, as this can affect the dissolution rate and cellular uptake.
Quantitative Data Summary
Since direct quantitative data for this compound solubility enhancement is limited, the following tables summarize expected improvements based on data from the closely related and structurally similar compound, Harpagoside, and general principles of solubility enhancement techniques.
Table 1: Solubility Enhancement of a Harpagoside Analogue using Solid Dispersion with PVP K30
| Drug:Carrier Ratio (w/w) | Preparation Method | Solubility Increase (Fold) | Final Concentration (µg/mL) |
| 1:1 | Solvent Evaporation | ~2 | ~77.5 |
| 1:3 | Solvent Evaporation | ~2.3 | ~89.1 |
| 1:5 | Solvent Evaporation | ~2.5 | ~96.8 |
Data is extrapolated from studies on other poorly soluble drugs using PVP K30 and represents an estimation for a this compound analogue.[11][13]
Table 2: Solubility Enhancement of a Harpagoside Analogue via β-Cyclodextrin Inclusion Complexation
| Molar Ratio (Drug:β-CD) | Preparation Method | Solubility Increase (Fold) | Final Concentration (mg/mL) |
| 1:1 | Kneading | ~3 | ~0.185 |
| 1:1 | Co-evaporation | ~5 | ~0.308 |
Data is extrapolated from studies on other poorly soluble drugs with β-cyclodextrin and represents an estimation for a this compound analogue.[14]
Table 3: Characteristics of a Nifedipine Nanoformulation (as an example for a poorly soluble drug)
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Saturation Solubility (µg/mL) |
| Unprocessed Drug | > 2000 | > 0.5 | ~20 |
| Nanocrystals | ~250 | < 0.2 | ~45 |
This table provides an example of the improvements seen with nanoformulations for another poorly soluble drug, nifedipine, to illustrate the potential for this compound.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using the Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with PVP K30 to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Store the dried solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its water solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Mortar and Pestle
-
Water-Methanol solution (1:1 v/v)
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of the water-methanol solution to moisten the powder.
-
Triturate the moistened β-cyclodextrin to obtain a homogeneous paste.
-
Add the this compound to the paste and knead the mixture for 45-60 minutes.
-
During kneading, add small quantities of the water-methanol solution if necessary to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a well-closed container.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in solubility studies.
Materials and Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed). A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: this compound has a chromophore that allows for UV detection, typically around 230 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10-20 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the experimental samples (e.g., from solubility studies) in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz to visualize key concepts and workflows.
Caption: Workflow for enhancing this compound's aqueous solubility.
Caption: Inhibition of NF-κB and AP-1 pathways by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Harpagoside | CAS:19210-12-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Harpagoside | 19210-12-9 [chemicalbook.com]
- 4. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of nanocrystals for solubility and dissolution rate enhancement of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oeclass.aua.gr [oeclass.aua.gr]
- 12. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
Procumbide Stability and Analysis Technical Support Center
Welcome to the technical support center for procumbide-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling, analysis, and stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an iridoid glycoside found in plants such as Harpagophytum procumbens (Devil's Claw). Like many natural products, its chemical structure, which includes a glycosidic bond and other reactive moieties, can be susceptible to degradation under various environmental conditions. Ensuring the stability of this compound is crucial for accurate quantification in herbal extracts, for maintaining its therapeutic efficacy in formulations, and for meeting regulatory standards for pharmaceuticals and nutraceuticals.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the general principles of chemical degradation for compounds with similar functional groups, the primary factors that could lead to this compound degradation include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the aglycone and sugar moieties.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[1][2]
-
Oxidative stress: The presence of oxidizing agents can lead to the modification of the iridoid structure.
-
Light (Photodegradation): Exposure to UV or high-intensity visible light may induce photochemical reactions that alter the molecule.
-
Enzymatic degradation: If working with crude extracts or non-sterile aqueous solutions, enzymes like glycosidases could cleave the glycosidic linkage.
Q3: How stable is this compound under typical storage conditions?
A3: While specific long-term stability data for pure this compound is not extensively published, studies on related iridoid glycosides from Harpagophytum procumbens tinctures have shown that they are relatively stable. For instance, harpagoside and other iridoids exhibited less than 10% degradation when stored for 6 months at 40°C and 75% relative humidity.[3][4] This suggests that this compound may also have good stability under these conditions, although empirical testing is recommended.
Troubleshooting Guides
Issue 1: Inconsistent this compound Quantification in HPLC Analysis
Symptom: You observe significant variability in the peak area or concentration of this compound across replicate injections or different sample preparations of the same batch.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| On-instrument degradation | If the autosampler is not temperature-controlled, this compound in solution may degrade over a long run sequence. Solution: Use a refrigerated autosampler (set to 4-8°C). Prepare fresh sample solutions if the run is lengthy. |
| Sample preparation-induced degradation | The pH of the extraction or dilution solvent may be causing hydrolysis. Solution: Ensure all solvents are near neutral pH. If a pH adjustment is necessary for chromatographic purposes, minimize the time the sample is in the pH-adjusted solvent before injection. |
| Incomplete extraction | The extraction solvent or method is not efficiently extracting this compound from the matrix. Solution: Optimize the extraction solvent system (e.g., varying the ratio of methanol or acetonitrile to water). Test different extraction methods such as sonication or vortexing and ensure sufficient extraction time. |
| Photodegradation | Samples are exposed to light for extended periods during preparation or while in the autosampler. Solution: Use amber vials or light-protective containers for sample preparation and storage. Minimize exposure of the samples to direct light. |
Issue 2: Appearance of Unknown Peaks in the Chromatogram During Stability Studies
Symptom: During a forced degradation study or over the course of a stability trial, new peaks appear in your HPLC chromatogram, often accompanied by a decrease in the this compound peak area.
Possible Causes & Solutions:
This is an expected outcome of forced degradation studies, which are designed to identify potential degradation products.[5][6][7] The key is to characterize these new peaks and understand the degradation pathway.
A logical workflow for investigating these unknown peaks is outlined below:
Caption: Workflow for identifying degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and to generate degradation products for analytical method validation.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 2 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to direct sunlight or a photostability chamber for 72 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
-
Data Presentation:
The results of a forced degradation study can be summarized as follows:
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | e.g., 15.2% | e.g., 2 | e.g., 4.5 min |
| 0.1 M NaOH, 60°C, 8h | e.g., 28.5% | e.g., 3 | e.g., 3.8 min |
| 3% H₂O₂, RT, 24h | e.g., 8.1% | e.g., 1 | e.g., 5.1 min |
| 80°C, 48h | e.g., 5.5% | e.g., 1 | e.g., 4.5 min |
| Photolytic | e.g., 2.1% | e.g., 0 | N/A |
(Note: Data is hypothetical and for illustrative purposes only.)
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Caption: A typical workflow for developing a stability-indicating method.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm).
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Method Validation: Once the method is developed, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Procumbide Resolution in Chromatography
Welcome to the technical support center for improving the chromatographic resolution of Procumbide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in chromatography important?
A1: this compound is an iridoid glycoside, a type of secondary metabolite found in various plants, notably Harpagophytum procumbens (Devil's Claw).[1][2] Effective chromatographic resolution is crucial for the accurate quantification and isolation of this compound, which is essential for quality control of herbal medicines, pharmacological studies, and drug development. Poor resolution can lead to inaccurate measurements and impurities in isolated fractions.
Q2: What are the typical chromatographic methods used for this compound analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods for analyzing this compound.[1][3][4] These methods typically utilize a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent such as methanol or acetonitrile.[3][4][5]
Q3: What makes the chromatographic separation of this compound challenging?
A3: this compound is a polar compound and often co-exists with other structurally similar iridoid glycosides, such as harpagoside and harpagide.[2][4] This similarity in chemical structure and polarity can make achieving baseline separation difficult, leading to co-elution and poor peak resolution.[6]
Troubleshooting Guide: Improving this compound Resolution
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Iridoid Glycosides
Q: My chromatogram shows overlapping peaks for this compound and another compound, likely harpagoside. How can I improve their separation?
A: This is a common issue due to the structural similarity of these compounds. Here are several approaches to enhance resolution:
-
Optimize the Mobile Phase Composition:
-
Decrease the organic solvent percentage: Reducing the concentration of acetonitrile or methanol will increase the retention time of these polar compounds, potentially improving their separation.
-
Adjust the pH of the aqueous phase: Adding a small amount of acid (e.g., 0.02% to 1% formic acid or phosphoric acid) can suppress the ionization of acidic functional groups in the analytes and improve peak shape and selectivity.[3][4][5]
-
Try a different organic solvent: If you are using acetonitrile, consider switching to methanol or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.
-
-
Modify the Flow Rate:
-
A lower flow rate generally provides more time for the analytes to interact with the stationary phase, which can lead to better separation.[7] Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Adjust the Column Temperature:
-
Lowering the temperature can increase the viscosity of the mobile phase and enhance interactions with the stationary phase, sometimes improving resolution for polar compounds. Conversely, increasing the temperature can decrease viscosity and improve efficiency, so experimentation is key.[7]
-
-
Consider a Different Column:
-
Longer column: A longer column provides more theoretical plates, which can lead to better separation.[7]
-
Smaller particle size: Columns with smaller particles (e.g., sub-2 µm for UPLC) offer higher efficiency and can significantly improve resolution.[1]
-
Different stationary phase: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for iridoid glycosides.
-
Issue 2: Peak Tailing of the this compound Peak
Q: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Check for Column Overload:
-
Injecting too concentrated a sample can lead to peak tailing.[8] Try diluting your sample and re-injecting.
-
-
Evaluate Mobile Phase pH:
-
Silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Operating the mobile phase at a lower pH (e.g., with formic or acetic acid) can suppress the ionization of these silanol groups and reduce tailing.
-
-
Inspect for Column Contamination or Degradation:
-
Contaminants from the sample matrix can accumulate at the head of the column, leading to peak distortion.[8] Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.
-
-
Ensure Proper Sample Dissolution:
-
Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[8]
-
Issue 3: Low Sensitivity or Small this compound Peak
Q: The peak for this compound is very small, even at what I believe to be a reasonable concentration. How can I increase the signal?
A: Low sensitivity can be a result of several factors related to the sample, the HPLC system, or the detector settings.
-
Optimize Detection Wavelength:
-
Check Sample Preparation:
-
Ensure your extraction method is efficient for iridoid glycosides. A common extraction solvent is a mixture of methanol and water or methanol and acetonitrile.[1]
-
-
Increase Injection Volume:
-
Carefully increasing the injection volume can lead to a larger peak area. However, be mindful of potential column overload, which can lead to peak broadening and tailing.[8]
-
-
System and Detector Maintenance:
Experimental Protocols
General RP-HPLC Method for this compound Analysis
This is a starting point protocol based on common methods for iridoid glycoside analysis.[3][4][5] Optimization will likely be necessary.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a low percentage of B (e.g., 10-20%) and gradually increase to elute this compound and other iridoid glycosides. A shallow gradient is often beneficial for separating closely related compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Example HPLC Parameters for Iridoid Glycoside Analysis
| Parameter | Method 1[3][4] | Method 2[5] |
| Column | Kinetex XB C18 (150x4.6mm, 5µ) | Purospher Star C18e (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.02% Formic acid (60:40 v/v) | Gradient of 1% Phosphoric acid and Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | 280 nm | 280 nm |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of this compound.
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 6. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Procumbide interference with other phytochemicals in analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with procumbide and other phytochemicals, particularly from plant sources like Harpagophytum procumbens (Devil's Claw).
Frequently Asked Questions (FAQs)
Q1: What are the common phytochemicals that can interfere with the analysis of this compound in Harpagophytum procumbens extracts?
A1: In extracts of Harpagophytum procumbens, this compound is often found alongside other structurally similar iridoid glycosides. These include harpagoside, harpagide, and 8-p-coumaroyl-harpagide, which are the most likely candidates for interference due to their similar chemical properties and potential for co-elution during chromatographic analysis.[1][2][3][4] Other compound classes present, such as phenylethanoid glycosides (e.g., verbascoside and isoacteoside), flavonoids, and phenolic acids, can also contribute to matrix effects, especially in LC-MS analysis.[1][3]
Q2: What are the recommended analytical techniques for the separation and quantification of this compound in complex mixtures?
A2: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a commonly used and robust method for the quantification of this compound and other iridoid glycosides.[3][5][6] For higher resolution and sensitivity, especially in complex matrices, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), such as UPLC-MS/MS, is highly effective.[1][2][7] Additionally, hyphenated techniques like HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) can be invaluable for the unambiguous identification of this compound and other constituents in an extract.
Q3: How can I minimize matrix effects when analyzing this compound using LC-MS?
A3: Matrix effects, which can cause ion suppression or enhancement and affect quantitative accuracy, can be minimized through several strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Q4: Are there any known issues with this compound stability during extraction and analysis?
A4: While specific stability data for this compound is not extensively detailed in the provided search results, iridoid glycosides are generally susceptible to degradation under harsh pH and high-temperature conditions. It is advisable to avoid strong acids or bases and elevated temperatures during extraction and sample preparation. Extracts should be stored at low temperatures and protected from light to ensure the stability of this compound and other phytochemicals.
Troubleshooting Guides
HPLC and UPLC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between this compound and other iridoid glycosides (e.g., harpagoside) | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. Gradient slope is too steep. | 1. Adjust the ratio of organic solvent (methanol or acetonitrile) to the aqueous phase. Introducing a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.[3] 2. Test different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation selectivities. 3. Optimize the gradient elution program by decreasing the rate of organic solvent increase to improve the separation of closely eluting peaks. |
| Peak tailing for this compound | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Extra-column volume. | 1. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or use a base-deactivated column. Ensure the mobile phase pH is appropriate for the analyte. 2. Reduce the injection volume or the concentration of the sample. 3. Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Inconsistent retention times for this compound | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. | 1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Check for leaks in the HPLC system and ensure the pump is functioning correctly. Prepare fresh mobile phase daily and degas thoroughly. 3. Use a column oven to maintain a constant temperature. |
| No this compound peak detected in the chromatogram | 1. This compound is not present or is below the limit of detection in the sample. 2. Inappropriate extraction method. | 1. Concentrate the sample or use a more sensitive detector (e.g., MS). 2. Some studies have noted the absence of this compound in aqueous extracts of Harpagophytum procumbens.[4] Consider using hydroalcoholic extraction (e.g., methanol/water or ethanol/water) for better recovery of a broader range of phytochemicals. |
| Signal suppression or enhancement in LC-MS | 1. Co-eluting matrix components. | 1. Improve sample cleanup using SPE. 2. Modify the chromatographic method to separate this compound from the interfering compounds. 3. If possible, use a stable isotope-labeled internal standard for this compound. |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of this compound and Other Iridoid Glycosides
This protocol is a general guideline for the analysis of this compound and other iridoid glycosides in plant extracts.
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol:water (70:30, v/v).
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 278 nm for harpagoside and related compounds. A full scan (200-400 nm) is recommended to monitor for other phytochemicals.[8]
3. Data Analysis
-
Identify this compound and other compounds by comparing their retention times and UV spectra with those of authentic standards.
-
Quantify this compound using a calibration curve prepared from a certified reference standard.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol is for the sensitive and selective quantification of this compound in complex biological matrices.
1. Sample Preparation (SPE Cleanup)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the filtered plant extract (from Protocol 1) onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: A standard UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target analytes should be optimized by infusing standard solutions.
Quantitative Data Summary
The following table summarizes retention times for key iridoid glycosides from a fast HPLC method, illustrating the potential for co-elution.
| Compound | Retention Time (min) |
| 8-p-coumaroyl-harpagide | 1.9 |
| Harpagoside | 2.1 |
| Internal Standard | 3.0 |
| (Data adapted from a fast HPLC method for the separation of iridoid glycosides)[8] |
Visualizations
Caption: Biosynthesis pathway of iridoid glycosides.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Procumbide Bioavailability
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting strategies to enhance the bioavailability of Procumbide in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a significant challenge?
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, most notably Devil's Claw (Harpagophytum procumbens).[1][2] Like many natural glycosides, this compound's therapeutic potential is often limited by its low oral bioavailability. The primary challenges stem from its physicochemical properties and physiological barriers within the body. Key issues include poor aqueous solubility, low membrane permeability, potential degradation by gastric acid, and significant presystemic or "first-pass" metabolism in the gut and liver.[3][4][5][6]
Q2: What are the primary physiological barriers limiting this compound's absorption and bioavailability?
Upon oral administration, this compound must overcome several barriers to reach systemic circulation. These include enzymatic degradation in the gastrointestinal tract, metabolism by gut microbiota, and the intestinal epithelial barrier itself.[7] Furthermore, efflux transporters like P-glycoprotein (P-gp) can actively pump this compound out of intestinal cells, reducing absorption.[8] Any compound that is absorbed then travels via the portal vein to the liver, where it can be extensively metabolized by cytochrome P450 enzymes before ever reaching the rest of the body.[7][8]
Q3: What key pharmacokinetic parameters should be evaluated in my experiments?
To quantify the bioavailability of this compound and the efficacy of any enhancement strategy, it is crucial to measure specific pharmacokinetic parameters. These are typically determined by measuring the concentration of this compound in plasma at various time points following administration.
| Parameter | Definition | Significance for Bioavailability |
| Cmax | Maximum (peak) plasma concentration | Indicates the highest exposure level achieved. Higher Cmax often suggests better absorption. |
| Tmax | Time to reach Cmax | Represents the rate of absorption. A shorter Tmax indicates faster absorption. |
| AUC | Area Under the concentration-time Curve | Reflects the total systemic exposure to the drug over time. This is the most critical indicator of overall bioavailability. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half. It indicates the rate of elimination. |
| F% | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation unchanged, calculated by comparing the AUC after oral administration to the AUC after IV administration. |
Section 2: Troubleshooting Guide
Q4: I am observing very low or undetectable plasma concentrations of this compound in my animal model. What are the potential causes and solutions?
This is a common issue when working with compounds like this compound. A systematic approach can help identify the bottleneck.
Q5: How can I differentiate between poor absorption and rapid first-pass metabolism as the primary cause of low bioavailability?
Differentiating these two factors is key to selecting the right enhancement strategy.
-
In Vitro-In Vivo Correlation: First, use an in vitro model like the Caco-2 cell assay. This model mimics the human intestinal epithelium. If this compound shows low permeability across the Caco-2 monolayer, poor absorption is a likely culprit.
-
Microsome Stability Assay: Incubate this compound with liver and intestinal microsomes, which contain metabolic enzymes.[2] Rapid degradation of this compound in this assay points towards high first-pass metabolism.
-
Portal vs. Systemic Vein Sampling: In an animal model, this advanced technique involves taking blood samples from both the portal vein (after absorption from the gut, before the liver) and a systemic vein (e.g., femoral). A high concentration in the portal vein but a low concentration in the systemic vein strongly indicates extensive hepatic first-pass metabolism.
Section 3: Experimental Methodologies and Protocols
Q6: What are the most promising formulation strategies for enhancing this compound's bioavailability?
Several modern formulation techniques can address the challenges of poor solubility and permeability.[4] The choice depends on the specific properties of this compound and available laboratory capabilities.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanoparticles (e.g., SLNs, Polymeric) | Increases surface area for dissolution; can protect the drug from degradation and facilitate transport across the gut wall.[4][9] | Significant increase in bioavailability; potential for targeted delivery.[9] | Complex manufacturing process; long-term stability can be a concern. |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | Solubilizes lipophilic compounds and can promote lymphatic absorption, bypassing first-pass metabolism.[4] | Highly effective for poorly soluble drugs; relatively simple to prepare.[10] | May have limited drug-loading capacity; potential for GI side effects. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state, increasing the dissolution rate.[3][11] | Simple, cost-effective method; significant solubility enhancement.[11] | Can be prone to recrystallization of the drug during storage, reducing effectiveness. |
| Inclusion Complexes | Encapsulates the drug molecule within a carrier (e.g., cyclodextrin), increasing its solubility and stability.[11] | Enhances solubility and dissolution; masks taste. | Limited to molecules that fit within the carrier's cavity; can be expensive. |
Q7: Can you provide a generalized protocol for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs)?
This protocol describes a common high-shear homogenization and ultrasonication method for preparing SLNs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Protocol:
-
Preparation of Lipid Phase: Heat the solid lipid to 5-10°C above its melting point. Once melted, dissolve the accurately weighed this compound into the molten lipid with continuous stirring until a clear solution is formed.
-
Preparation of Aqueous Phase: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the hot water to form the aqueous phase.
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 3-5 minutes. This process breaks down the large emulsion droplets into the nano-size range. Keep the sample in an ice bath during sonication to prevent lipid recrystallization and degradation.
-
Cooling and Nanoparticle Formation: Quickly cool the resulting nanoemulsion by placing it in an ice bath. The rapid cooling causes the lipid to solidify, entrapping the this compound inside the nanoparticle matrix.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Q8: How should I design and conduct a preclinical in vivo pharmacokinetic study?
A well-designed pharmacokinetic (PK) study is essential to evaluate your formulation. This workflow outlines the key steps for a study in a rodent model.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an appropriate ethics committee.
References
- 1. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Intestinal Pharmacokinetic Natural Product-drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Therapeutic Potential of Harpagophytum procumbens and Turnera subulata and Advances in Nutraceutical Delivery Systems in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Procumbide and Harpagoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two prominent iridoid glycosides, Procumbide and Harpagoside. Both compounds are major constituents of Harpagophytum procumbens (Devil's Claw), a plant renowned for its traditional use in treating inflammatory conditions such as arthritis and rheumatism[1][2][3]. While Harpagoside is extensively researched and often used as a marker for the standardization of Devil's Claw extracts[2][4][5], data on the specific anti-inflammatory activity of isolated this compound is less abundant. This comparison synthesizes the available experimental data to delineate their mechanisms and relative efficacy.
Mechanisms of Anti-inflammatory Action
Harpagoside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Its primary mechanism involves the suppression of pro-inflammatory gene expression through the inhibition of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
Harpagoside's Inhibition of the NF-κB Pathway: Harpagoside effectively inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. It prevents the degradation of the inhibitory subunit IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit[6]. This action halts the transcription of NF-κB target genes, which include pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6][7][8].
Modulation of MAPK and AP-1 Pathways: In addition to the NF-κB pathway, evidence suggests Harpagoside can modulate other signaling cascades. It has been shown to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and c-jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway[9][10]. The MAPK pathway is upstream of the AP-1 transcription factor. Some studies indicate that Harpagophytum procumbens extracts inhibit the AP-1 pathway without affecting NF-κB, suggesting a complex and potentially extract-dependent mechanism[11][12][13]. Harpagoside has also been shown to suppress c-FOS, a key component of the AP-1 transcription factor, in osteoarthritis chondrocytes[4][9].
While this compound is a known constituent of Devil's Claw, specific studies detailing its molecular mechanism of anti-inflammatory action are limited. It is often studied as part of the whole plant extract, and its individual contribution to the overall effect is not yet fully elucidated[14].
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the inhibitory effects of Harpagoside on key inflammatory markers. Data for isolated this compound is not widely reported in the peer-reviewed literature.
Table 1: Inhibition of Pro-inflammatory Enzymes
| Compound | Enzyme | Cell Type / Assay | IC₅₀ / % Inhibition | Reference |
|---|---|---|---|---|
| Harpagoside | COX-1 | Whole-Blood Assay | 37.2% Inhibition | [3][15] |
| COX-2 | Whole-Blood Assay | 29.5% Inhibition | [3][15] | |
| iNOS | HepG2 & RAW 264.7 cells | Suppresses Expression | [6][7][8] | |
| This compound | COX-1 | Not Reported | Not Reported | |
| COX-2 | Not Reported | Not Reported |
| | iNOS | Not Reported | Not Reported | |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Mediator | Cell Type | Stimulus | IC₅₀ / EC₅₀ / % Inhibition | Reference |
|---|---|---|---|---|---|
| Harpagoside | NF-κB Activity | RAW 264.7 cells | LPS | IC₅₀: 96.4 µM | [8][15] |
| TNF-α | RAW 264.7 cells | LPS | Inhibits Production | [15] | |
| THP-1 cells | LPS | Inhibits Secretion | [4][9] | ||
| IL-6 | RAW 264.7 cells | LPS | Inhibits Production | [8][15] | |
| IL-1β | RAW 264.7 cells | LPS | Inhibits Production | [15] | |
| Nitric Oxide (NO) | RAW 264.7 cells | LPS | Greatly Inhibited | [3][15] | |
| This compound | NF-κB Activity | Not Reported | - | Not Reported | |
| TNF-α | Not Reported | - | Not Reported | ||
| IL-6 | Not Reported | - | Not Reported | ||
| IL-1β | Not Reported | - | Not Reported |
| | Nitric Oxide (NO) | Not Reported | - | Not Reported | |
Experimental Protocols
The data presented above are derived from common in vitro assays designed to quantify anti-inflammatory activity. Below are detailed methodologies for key experiments.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
This diagram outlines a typical workflow for assessing the anti-inflammatory effects of a test compound like Harpagoside or this compound on macrophage cells.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Protocol: Cells are seeded into multi-well plates. After reaching appropriate confluency, they are pre-treated with various concentrations of Harpagoside or this compound for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (typically 18-24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol: After the treatment period, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a brief incubation period. The nitrite concentration is calculated against a sodium nitrite standard curve. A decrease in absorbance indicates inhibition of NO production.
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody specific to the target cytokine. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal. The absorbance is read, and cytokine concentrations are determined from a standard curve.
Western Blot for Protein Expression (COX-2, iNOS, NF-κB)
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins within cell lysates.
-
Protocol:
-
Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to target proteins (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-p65).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate. Band intensity is quantified using densitometry software.
-
Conclusion
The available evidence strongly supports the anti-inflammatory activity of Harpagoside , primarily through the potent inhibition of the NF-κB signaling pathway, which leads to the downregulation of numerous pro-inflammatory mediators including iNOS, COX-2, TNF-α, and IL-6[6][8][15]. Its ability to also modulate the MAPK and AP-1 pathways further solidifies its role as a multi-target anti-inflammatory agent[9][12].
In contrast, while This compound is recognized as a key iridoid glycoside in Harpagophytum procumbens, there is a significant lack of published data on the anti-inflammatory effects and mechanisms of the isolated compound. Most research has focused on Harpagoside or the complete plant extract. Therefore, a direct and comprehensive comparison of potency is not feasible at this time.
For drug development professionals and researchers, Harpagoside represents a well-characterized lead compound with a clear mechanism of action. Future studies are warranted to isolate this compound and evaluate its independent anti-inflammatory properties using the standardized assays described herein. Such research would clarify its potential contribution to the overall therapeutic effects of Devil's Claw and determine if it holds promise as a standalone anti-inflammatory agent.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Bush Medicine to Modern Phytopharmaceutical: A Bibliographic Review of Devil’s Claw (Harpagophytum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular targets of the antiinflammatory Harpagophytum procumbens (devil's claw): inhibition of TNFα and COX-2 gene expression by preventing activation of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academy.miloa.eu [academy.miloa.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Iridoid Glycoside Analysis with Relevance to Procumbide
For researchers, scientists, and professionals in drug development, the accurate quantification of phytochemicals is paramount. Procumbide, an iridoid glycoside found in plants such as Harpagophytum procumbens (Devil's Claw), is of growing interest. However, validated High-Performance Liquid Chromatography (HPLC) methods specifically for this compound are not as widely published as those for other iridoids like Harpagoside or Picrosides.
This guide provides a comparison of validated HPLC methods for the analysis of Picroside-I and Picroside-II, iridoid glycosides structurally related to this compound, which can serve as a strong foundation for developing and validating a method for this compound analysis. The principles and parameters detailed are directly applicable.
Quantitative Performance Data
The following table summarizes the validation parameters of two distinct HPLC methods for the simultaneous analysis of Picroside-I and Picroside-II. These methods offer a comparative look at different chromatographic conditions and their performance.
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | Picroside-I: Not SpecifiedPicroside-II: Not Specified | Picroside I: 9.003 - Not SpecifiedPlumbagin: 0.310 - Not SpecifiedZ-guggulsterone: 0.330 - Not Specified |
| Correlation Coefficient (r²) | Not Specified | >0.900 |
| Precision (%RSD) | Intra-day: <2.0%Inter-day: <2.0% | Intra-day & Inter-day: <3.0% |
| Accuracy (Recovery %) | Not Specified | Picroside I: 100.21%Plumbagin: 102.5%Z-guggulsterone: 103.84% |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Picroside I: 2.700Plumbagin: 0.090Z-guggulsterone: 0.099 |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Picroside I: 9.003Plumbagin: 0.310Z-guggulsterone: 0.330 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Isocratic RP-HPLC for Picroside-I and Picroside-II
This method, developed for the analysis of Picroside-I and Picroside-II in Picrorhiza kurroa, utilizes a straightforward isocratic elution.
-
Instrumentation : Waters binary HPLC unit with a Waters 515 HPLC pump, a dual λ absorbance detector 2487, and Empower II software.[1]
-
Stationary Phase : Sunfire C18 column (4.6 x 250mm, 5µm) operated at ambient temperature.[1]
-
Mobile Phase : A mixture of methanol and water (60:40, v/v).[1]
-
Flow Rate : 0.9 mL/min.[1]
-
Detection : UV detection at 270 nm.[1]
-
Run Time : 40 minutes for standard compounds and 45 minutes for samples.[1]
-
Validation : The method was validated for linearity, range, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness according to ICH guidelines.[1]
Method 2: Gradient RP-HPLC for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone
This method was developed for the simultaneous analysis of three markers in a polyherbal formulation.
-
Instrumentation : Not specified, but a standard HPLC system with a UV detector is implied.
-
Stationary Phase : C18 column.[2]
-
Mobile Phase : A gradient elution using Solvent A (acetonitrile) and Solvent B (0.1% orthophosphoric acid in water).[2]
-
0-12 min: 25% A
-
12-17 min: 25-80% A
-
17-32 min: 80% A
-
32-37 min: 80-25% A
-
-
Flow Rate : 1 mL/min.[2]
-
Detection : UV detection at 255 nm.[2]
-
Validation : The method was validated for accuracy, precision, linearity, specificity, and sensitivity as per the International Conference on Harmonisation (ICH) guidelines.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an HPLC method, a critical process for ensuring reliable and accurate analytical results.
Caption: Workflow for HPLC Method Development and Validation.
This guide provides a foundational comparison of validated HPLC methods for iridoid glycosides, which can be instrumental for researchers developing analytical protocols for this compound. The provided experimental details and validation parameters offer a solid starting point for method optimization and validation, ensuring the generation of accurate and reproducible data.
References
A Comparative Analysis of Procumbide and Synthetic Anti-inflammatory Drugs in Modulating Inflammatory Pathways
For Immediate Release
In the landscape of anti-inflammatory therapeutics, a growing body of research is exploring the efficacy of naturally derived compounds as alternatives to traditional synthetic drugs. This guide provides a detailed comparison of the anti-inflammatory properties of procumbide, a key iridoid glycoside found in Harpagophytum procumbens (Devil's Claw), and commonly used synthetic anti-inflammatory drugs, with a focus on nonsteroidal anti-inflammatory drugs (NSAIDs). This analysis is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation.
Executive Summary
While direct comparative studies on purified this compound are limited, research on Harpagophytum procumbens extracts, where this compound is a significant constituent, demonstrates notable anti-inflammatory effects. These effects are often comparable to those of synthetic drugs like diclofenac and meloxicam in both in vitro and clinical settings. The primary mechanism of action for synthetic NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Emerging evidence suggests that constituents of Harpagophytum procumbens, including harpagoside and potentially this compound, also exhibit COX-2 inhibitory activity and modulate other inflammatory pathways, such as the AP-1 signaling cascade.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data from in vitro studies, comparing the inhibitory effects of Harpagophytum extracts and synthetic anti-inflammatory drugs on key inflammatory mediators. It is important to note that the data for Harpagophytum is primarily from extracts, and the specific contribution of this compound to these effects requires further investigation.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound/Extract | Assay | Cell Line | Target | IC50 / EC50 | Citation |
| Harpagophytum procumbens Extract | ELISA | Human Monocytes | TNF-α Release | ~100 µg/mL | [1] |
| Harpagophytum procumbens Extract | ELISA | Human Monocytes | IL-6 Release | >100 µg/mL | [1] |
| Harpagophytum procumbens Extract | ELISA | THP-1 Cells | TNF-α Release | 116 ± 8.2 µg/mL | [2][3] |
| Harpagophytum zeyheri Ethyl Acetate Extract | Griess Assay | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | < 100 µg/mL | [4] |
| Diclofenac | Griess Assay | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | < 100 µg/mL | [4] |
| Harpagophytum zeyheri Ethyl Acetate Extract | ELISA | U937 Macrophages | TNF-α Inhibition | Comparable to Diclofenac | [4] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Extract | Enzyme | Inhibition (%) | Concentration | Citation |
| Harpagophytum procumbens (Harpagoside-rich fraction) | COX-1 | 37.2% | Not Specified | [5] |
| Harpagophytum procumbens (Harpagoside-rich fraction) | COX-2 | 29.5% | Not Specified | [5] |
Mechanistic Insights: Signaling Pathways
Synthetic Anti-inflammatory Drugs (NSAIDs)
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
Harpagophytum procumbens (and its constituents)
Research on Harpagophytum procumbens extracts suggests a multi-target anti-inflammatory mechanism. While there is evidence for the inhibition of COX-2, studies also indicate that these extracts can suppress the expression of pro-inflammatory genes by inhibiting the Activator Protein-1 (AP-1) signaling pathway.[1] AP-1 is a transcription factor that regulates the expression of various inflammatory mediators, including TNF-α and interleukins. The inhibition of AP-1 provides an alternative and potentially complementary anti-inflammatory mechanism to COX inhibition.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. Alteration of anti-inflammatory activity of Harpagophytum procumbens (devil's claw) extract after external metabolic activation with S9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Procumbide's Activity: A Comparative Analysis of In Vitro and In Vivo Studies
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
Procumbide, a major iridoid glycoside found in the medicinal plant Harpagophytum procumbens (Devil's Claw), has garnered scientific interest for its potential therapeutic properties.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on the activity of this compound, primarily focusing on its role within the context of its natural source. Due to a scarcity of studies on isolated this compound, this document synthesizes findings from research on Harpagophytum procumbens extracts, where this compound is a key active component. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's biological effects and to guide future investigations into its specific contributions.
Comparative Analysis of Biological Activities
The primary therapeutic activities associated with Harpagophytum procumbens, and by extension this compound, are its anti-inflammatory and neuroprotective effects. The following tables summarize the quantitative data from pertinent in vitro and in vivo studies.
Anti-inflammatory and Chondroprotective Effects
In vitro studies have elucidated the molecular mechanisms underlying the anti-inflammatory and chondroprotective properties of Harpagophytum procumbens extracts. These findings are often mirrored in in vivo models of inflammatory conditions such as arthritis.
Table 1: Summary of In Vitro Anti-inflammatory and Chondroprotective Activities
| Parameter | Cell Type | Treatment | Concentration/Dosage | Key Results |
| Pro-inflammatory Cytokines | IL-1β-stimulated human chondrocytes | Harpagophytum procumbens extract | Not specified | Downregulation of TNF-α and IL-6 gene expression.[3] |
| LPS-stimulated murine macrophages | Harpagophytum procumbens extracts | Not specified | Suppression of IL-6 expression.[4] | |
| Matrix Metalloproteinases (MMPs) | IL-1β-stimulated human chondrocytes | Harpagophytum procumbens extract | Not specified | Reduction in MMP-1, MMP-3, and MMP-9 production. |
| Inflammatory Mediators | LPS-stimulated murine macrophages | Harpagophytum procumbens extracts | Not specified | Inhibition of COX-1 and COX-2 expression and decreased nitric oxide accumulation.[4] |
| Protein Denaturation | Heat-treated Bovine Serum Albumin (BSA) | Harpagophytum procumbens ethanol extract | 50-1000 µg/ml | Concentration-dependent inhibition of protein denaturation.[5] |
Table 2: Summary of In Vivo Anti-inflammatory and Anti-arthritic Activities
| Animal Model | Treatment | Dosage | Key Findings |
| Freund's adjuvant-induced arthritis in rats | Harpagophytum procumbens extract | 25, 50, or 100 mg/kg (acute); 100 mg/kg (chronic) | Increased latency of paw withdrawal (analgesic effect) and reduction in paw edema.[2][6] |
| Osteoarthritis | Harpagophytum procumbens (Harpadol®) | 6 capsules/day (57 mg harpagoside daily) | Comparable efficacy to diacerhein in reducing pain and improving function, with better safety.[7] |
| Postoperative and neuropathic pain in rats | Harpagophytum procumbens extracts | 300 mg/kg | Significant increase in mechanical withdrawal threshold and reduction in ultrasonic vocalizations associated with pain.[8] |
Neuroprotective Effects
The neuroprotective potential of Harpagophytum procumbens, where this compound is a key constituent, has been explored in various models of neuronal injury and oxidative stress.
Table 3: Summary of In Vitro Neuroprotective Activities
| Parameter | Cell Type | Insult | Concentration | Key Results |
| Cell Viability | PC12 cells | H₂O₂ | 1, 2, and 4 μg/mL (Procyanidins) | Significantly protected against H₂O₂-induced cytotoxicity.[9] |
| Oxidative Stress | PC12 cells | H₂O₂ | 2 and 4 μg/mL (Procyanidins) | Inhibited the levels of ROS and MDA; rescued the activities of GSH-Px, CAT, and SOD.[9] |
| Rat brain homogenates | Fe²⁺ or sodium nitroprusside | Not specified | Concentration-dependent inhibition of lipid peroxidation. |
Table 4: Summary of In Vivo Neuroprotective Activities
| Animal Model | Treatment | Dosage | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Harpagophytum procumbens aqueous extract | 200 and 400 mg/kg | Pretreatment showed a neuroprotective effect. |
| Amyloid β-peptide challenged rat cortex | Microwave-assisted aqueous Harpagophytum extract | Not specified | Reduced malondialdehyde and blunted the decrease of dopamine, norepinephrine, and serotonin.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to facilitate reproducibility and further investigation.
In Vitro Anti-inflammatory Assay in Chondrocytes
-
Cell Culture: Human or bovine articular chondrocytes are isolated and cultured in a suitable medium such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.[10][11]
-
Inflammatory Stimulation: Chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL, for 24 to 48 hours to induce an inflammatory response.[10][11]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Harpagophytum procumbens extract) for a specified period before the addition of IL-1β.
-
Analysis of Inflammatory Markers:
-
Gene Expression: RNA is extracted from the chondrocytes, and the expression levels of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and MMPs are quantified using real-time quantitative PCR (RT-qPCR).[11]
-
Protein Levels: The concentration of secreted cytokines and MMPs in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Signaling Pathways: The activation of signaling pathways like NF-κB and MAPK is assessed by detecting the phosphorylation of key proteins (e.g., p65, p38, JNK, ERK) via Western blotting.[12]
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. The animals are anesthetized for the surgical procedure.[8][13]
-
Surgical Procedure: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion can be achieved by withdrawing the filament after a specific duration (e.g., 60-90 minutes).[8]
-
Treatment: The test compound (e.g., Harpagophytum procumbens extract) is administered at various doses, either before (pretreatment) or after the MCAO procedure.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system at different time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histological Analysis: Brain sections can be further analyzed for markers of neuronal death, inflammation, and other cellular changes.
-
Signaling Pathways and Experimental Workflows
The biological activities of the components in Harpagophytum procumbens, including this compound, are mediated through the modulation of key intracellular signaling pathways.
Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.
Caption: Experimental workflow for in vitro neuroprotection studies.
Correlation and Future Directions
The available evidence strongly suggests a positive correlation between the in vitro mechanistic studies and the in vivo efficacy of Harpagophytum procumbens extracts, in which this compound is a significant component. The in vitro inhibition of inflammatory mediators and pathways directly translates to reduced inflammation and pain in animal models of arthritis. Similarly, the antioxidant and cell-protective effects observed in cell cultures align with the neuroprotective outcomes in in vivo models of neurological damage.
However, to fully understand the specific role and potential of this compound, further research using the isolated compound is crucial. Such studies would allow for a precise determination of its effective concentrations and dosages, a detailed elucidation of its mechanism of action, and a clearer assessment of its contribution to the overall therapeutic effects of Harpagophytum procumbens. This guide serves as a solid foundation for these future investigations, highlighting the promising, yet not fully explored, therapeutic potential of this compound.
References
- 1. Protective Effects Induced by Microwave-Assisted Aqueous Harpagophytum Extract on Rat Cortex Synaptosomes Challenged with Amyloid β-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of acute and chronic treatments with Harpagophytum procumbens on Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 1β and lipopolysaccharides induction dictate chondrocyte morphological properties and reduce cellular roughness and adhesion energy comparatively - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 inhibition attenuates cartilage degradation by reducing MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat Model of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Procumbide as a Reference Standard for Herbal Medicine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quality, safety, and efficacy of herbal medicines are paramount. A critical component of ensuring these attributes is the use of well-characterized reference standards for the qualitative and quantitative analysis of phytochemical constituents. In the context of herbal medicines derived from Harpagophytum procumbens (Devil's Claw), harpagoside has traditionally been the primary iridoid glycoside used as a reference standard. However, the inherent variability of single marker compounds in botanicals and the common substitution with related species like Harpagophytum zeyheri necessitate a more comprehensive approach to quality control. This guide provides a comparative analysis of procumbide, another significant iridoid glycoside present in Devil's Claw, as a potential reference standard alongside or as an alternative to harpagoside.
The Role of Reference Standards in Herbal Medicine Analysis
Reference standards are highly purified compounds that serve as a benchmark for the identification and quantification of chemical constituents in a substance. In herbal medicine, they are indispensable for:
-
Authenticity: Confirming the identity of the plant material.
-
Potency: Quantifying the concentration of active or marker compounds.
-
Consistency: Ensuring batch-to-batch uniformity of the final product.
-
Safety: Detecting and quantifying any toxic components or adulterants.
The ideal chemical marker for a reference standard should be therapeutically active, specific to the plant species, and present in sufficient quantities for reliable analysis[1]. While harpagoside is considered a major active compound in Devil's Claw, the therapeutic activity of the whole extract is likely a result of the synergistic effects of multiple constituents, including this compound[2].
Comparison of this compound and Harpagoside as Reference Standards
The selection of a reference standard depends on several factors, including its chemical and physical properties, stability, and commercial availability. Below is a comparison of this compound and the widely used harpagoside.
| Feature | This compound | Harpagoside |
| Molecular Formula | C15H22O10 | C24H30O11 |
| Molar Mass | 362.33 g/mol | 494.49 g/mol |
| Presence in H. procumbens | Present as a notable iridoid glycoside.[2][3][4] | The main iridoid glycoside, often used as the primary marker.[2][3][4] |
| Rationale for Use | Can serve as a secondary marker to improve the accuracy of quality control, especially in light of the high variability of harpagoside content and potential adulteration with H. zeyheri. | Well-established as the primary active and marker compound for H. procumbens.[4] |
| Commercial Availability | Available from specialized chemical suppliers as a reference standard. | Widely available from numerous chemical and laboratory suppliers. |
The significant variability in harpagoside content in both raw materials and commercial products of H. procumbens (ranging from 0.17% to 4.37%) and the even lower content in the common substitute H. zeyheri (0.00% to 3.07%) underscores the limitation of relying on a single marker[4][5]. The simultaneous quantification of this compound can provide a more robust and reliable phytochemical profile, aiding in the differentiation of Harpagophytum species and ensuring the overall quality of the herbal product.
Experimental Protocols for Analysis
The following are detailed methodologies for the analysis of iridoid glycosides in herbal materials, adaptable for the simultaneous quantification of this compound and harpagoside.
1. High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method is crucial for the accurate quantification of phytochemicals. The following protocol is adapted from established methods for harpagoside analysis and is suitable for the simultaneous determination of other iridoid glycosides like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase: A gradient elution is often preferred for separating multiple components. A typical mobile phase consists of:
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
A gradient program can be optimized to achieve the best separation, for instance, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over a 30-minute run time[6].
-
-
Flow Rate: 0.6 to 1.0 mL/min[6].
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Iridoid glycosides can be detected at approximately 280 nm[6].
-
Standard Preparation: Prepare stock solutions of this compound and harpagoside reference standards in methanol (e.g., 1 mg/mL). From these, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Preparation:
-
Accurately weigh about 1g of the powdered herbal material.
-
Extract with a suitable solvent, such as methanol, using ultrasonication for 15-20 minutes. Repeat the extraction process three times.
-
Combine the extracts and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ)[6][7].
2. High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the qualitative and quantitative analysis of herbal medicines, allowing for the simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a chromatogram visualization cabinet, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable solvent system for the separation of iridoid glycosides is ethyl acetate, methanol, and water in an optimized ratio.
-
Standard and Sample Application: Apply standard solutions of this compound and harpagoside and the prepared sample extracts as bands onto the HPTLC plate using the automatic applicator.
-
Development: Develop the plate in the developing chamber saturated with the mobile phase up to a certain distance (e.g., 8 cm).
-
Densitometric Analysis: After drying the plate, scan the chromatograms using a densitometer at a wavelength of 280 nm.
-
Quantification: The amount of this compound and harpagoside in the samples can be determined by comparing the peak areas of the samples with those of the reference standards.
Stability of the Reference Standard
The stability of a reference standard is critical to ensure the accuracy of analytical results over time. A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.
Forced Degradation Studies
To assess the intrinsic stability of a this compound reference standard, forced degradation studies should be conducted under various stress conditions as per ICH guidelines. These studies help to identify potential degradation products and establish the degradation pathways.
-
Acid Hydrolysis: Treat the this compound standard solution with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the this compound standard solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Expose the this compound standard solution to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid this compound standard to dry heat (e.g., 80°C) for a defined duration.
-
Photodegradation: Expose the this compound standard solution to UV light.
The samples from these stress conditions should then be analyzed by a validated stability-indicating HPLC method to separate the intact this compound from any degradation products. Studies on other iridoid glycosides have shown that they can be susceptible to hydrolysis under strong acidic or alkaline conditions and at high temperatures[5][8].
Visualizing Analytical Workflows
Experimental Workflow for Herbal Quality Control
The following diagram illustrates a typical workflow for the quality control of herbal medicine using a reference standard.
Logical Relationship in Marker Selection
This diagram shows the rationale for selecting single versus multiple markers for quality control.
Conclusion
While harpagoside remains the primary reference standard for the quality control of Harpagophytum procumbens, the use of this compound as a supplementary reference standard offers a more robust and comprehensive approach. The significant variability in harpagoside content and the potential for adulteration with other species make a multi-marker analysis a more reliable strategy for ensuring the quality and consistency of Devil's Claw products. By employing validated analytical methods such as HPLC and HPTLC for the simultaneous quantification of both this compound and harpagoside, researchers and manufacturers can achieve a higher level of confidence in the identity, purity, and potency of their herbal medicines. The development and validation of stability-indicating methods for this compound will further solidify its role as a valuable tool in the quality control of these important natural health products.
References
- 1. Comparison between HPLC and HPTLC-densitometry for the determination of harpagoside from Harpagophytum procumbens CO(2)-extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:20486-27-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Inflammatory Effects of Procumbide within Harpagophytum procumbens Extract: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procumbide, an iridoid glycoside found in the medicinal plant Harpagophytum procumbens (Devil's Claw), is recognized for its potential anti-inflammatory properties.[1][2] However, current research indicates that the therapeutic efficacy of H. procumbens is not attributable to a single molecule but rather to a complex interplay between its various constituents.[3][4] Experimental evidence strongly suggests that the whole plant extract exhibits greater anti-inflammatory activity than its isolated compounds, such as harpagoside, pointing towards significant synergistic interactions.[3][5] This guide provides a comparative analysis of the anti-inflammatory effects of the whole H. procumbens phytocomplex versus its individual components, offering insights into the potential synergistic role of compounds like this compound.
While direct experimental data on the synergistic effects of isolated this compound with other specific compounds is limited, the enhanced activity of the whole extract provides a basis for exploring these interactions. The major active constituents of H. procumbens include iridoid glycosides (harpagoside, harpagide, and this compound), flavonoids, and volatile compounds, which are believed to interact synergistically to modulate inflammatory pathways.[1][4]
Comparative Efficacy: Whole Extract vs. Isolated Compounds
Studies consistently demonstrate that the anti-inflammatory and analgesic effects of the complete Harpagophytum procumbens extract surpass those of its purified constituents when administered alone. This suggests a classic case of pharmacological synergy, where the combined effect is greater than the sum of the individual effects.
Quantitative Data Summary
The following table summarizes findings from studies comparing the bioactivity of H. procumbens whole extract to its isolated compounds.
| Bio-Assay | Test System | Whole Extract (HPE) | Isolated Compound (Harpagoside) | Key Finding Supporting Synergy | Reference |
| CB2 Receptor Pathway Modulation | Human Osteoarthritis Fibroblast-Like Synoviocytes (FLS) | Effective inhibition of cAMP production and MAP kinase activation; down-regulation of MMP-13. | Less effective than the whole phytocomplex. | The whole extract's potency suggests synergistic interactions among various compounds, including volatile molecules and other iridoids. | [3] |
| P-glycoprotein (P-gp) Inhibition | Human Kidney (HK-2) Proximal Tubule Cell Line | Commercial extracts inhibited P-gp activity. | Pure harpagoside did not inhibit P-gp activity. | Other compounds in the extract are responsible for P-gp inhibition, potentially increasing the intracellular concentration and efficacy of active compounds. | [5] |
| Anti-inflammatory & Analgesic Activity | Animal Models of Osteoarthritis | Dose-dependent analgesic and anti-inflammatory activity. | Not effective in some studies. | The whole extract's consistent activity, contrasted with the variable efficacy of harpagoside alone, points to a synergistic effect of the phytocomplex. | [3] |
| Antimutagenic Potential | In vitro assays against 1-nitropyrene | Significantly reduced genotoxicity in co-treatment, pretreatment, and post-treatment protocols. | Significant reduction in mutagenicity, but less effective than the whole extracts in some protocols. | The stronger protective effect of the extracts suggests that compounds other than harpagoside contribute significantly to the antimutagenic activity. | [6] |
Proposed Synergistic Mechanisms and Signaling Pathways
The enhanced effect of the H. procumbens extract is likely due to multiple synergistic mechanisms. One proposed mechanism involves the interaction of various compounds on the endocannabinoid system, specifically the CB2 receptor, which is implicated in modulating inflammation and pain.[3] Additionally, compounds within the extract, other than harpagoside, have been shown to inhibit P-glycoprotein (P-gp), an efflux pump that removes substances from cells.[5] Inhibition of P-gp could lead to higher intracellular concentrations of active compounds like harpagoside and this compound, thereby potentiating their anti-inflammatory effects.
Below is a diagram illustrating the proposed synergistic anti-inflammatory signaling pathway of Harpagophytum procumbens constituents.
Caption: Proposed synergistic anti-inflammatory pathway of H. procumbens constituents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate the synergistic effects within H. procumbens.
CB2 Receptor Pathway Modulation in Osteoarthritis Synoviocytes
-
Objective: To evaluate the effect of a H. procumbens extract (HPE) and its pure components on the CB2 receptor pathway in human fibroblast-like synoviocytes (FLS) from osteoarthritis patients.
-
Cell Culture: FLS are extracted from synovial tissue obtained from OA patients undergoing knee replacement surgery and cultured.
-
Treatment: Cells are treated with HPE, pure harpagoside, and other volatile compounds (e.g., β-caryophyllene, eugenol) alone or in combination.
-
cAMP Assay: Intracellular cAMP levels are measured using an Enzyme Immunoassay (EIA) kit after stimulating the cells with a CB2 agonist in the presence or absence of the test compounds.
-
Western Blot Analysis: Protein expression levels of key signaling molecules like phosphorylated ERK (p-ERK) and Matrix Metalloproteinase-13 (MMP-13) are quantified to assess the impact on the MAP kinase pathway and cartilage degradation.
-
Data Analysis: The effects of the whole extract are compared to those of the individual compounds to identify synergistic interactions.[3]
P-glycoprotein (P-gp) Inhibition Assay
-
Objective: To determine if H. procumbens extract or its components can inhibit the function of the P-gp efflux pump.
-
Cell Line: A cell line expressing high levels of P-gp, such as the human kidney cell line HK-2, is used.
-
Assay Principle: A fluorescent P-gp substrate (e.g., Calcein-AM) is used. In cells with active P-gp, the substrate is pumped out, resulting in low fluorescence. Inhibition of P-gp leads to intracellular accumulation of the fluorescent product and an increase in signal.
-
Procedure:
-
Cells are pre-incubated with various concentrations of H. procumbens extracts or pure harpagoside.
-
The fluorescent substrate Calcein-AM is added.
-
After an incubation period, intracellular fluorescence is measured using a plate reader or flow cytometer.
-
A known P-gp inhibitor is used as a positive control.
-
-
Data Analysis: An increase in fluorescence compared to the untreated control indicates P-gp inhibition. The activity of the whole extract is compared to that of harpagoside alone.[5]
Below is a diagram illustrating a generalized experimental workflow for comparing whole plant extracts to isolated compounds.
Caption: Generalized workflow for synergy evaluation.
Conclusion and Future Directions
For drug development professionals, these findings underscore the potential of developing standardized, multi-component botanical drugs rather than focusing solely on single-molecule isolation. Future research should aim to:
-
Conduct detailed studies on binary and tertiary combinations of isolated H. procumbens compounds, including this compound, to precisely map their synergistic or antagonistic interactions.
-
Elucidate the specific molecular targets of less-studied iridoids like this compound.
-
Perform pharmacokinetic studies to understand how co-occurring compounds affect the absorption, distribution, metabolism, and excretion (ADME) of each other.
By embracing the complexity of this natural product, researchers can better harness its full therapeutic potential for inflammatory disorders.
References
- 1. Devil's claw (Harpagophytum procumbens) and chronic inflammatory diseases: A concise overview on preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of acute and chronic treatments with Harpagophytum procumbens on Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harpagophytum procumbens Root Extract Mediates Anti-Inflammatory Effects in Osteoarthritis Synoviocytes through CB2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimutagenic potential of harpagoside and Harpagophytum procumbens against 1-nitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Procumbide: A Guide for Laboratory Professionals
General Waste Characteristics of Related Compounds
The following table summarizes the general characteristics of waste derived from Harpagophytum procumbens (Devil's Claw) extracts, the natural source of procumbide. This information, gathered from various Safety Data Sheets (SDS), can serve as a preliminary guide. However, it is crucial to treat this compound with a higher degree of caution, assuming it may have properties not fully elucidated in these general documents.
| Characteristic | Description | Disposal Consideration |
| Physical Form | Can be a powder, in aqueous solution, or in an ethanolic extraction. | Disposal methods may vary based on the physical form. |
| Hazard Classification | Often classified as non-hazardous waste.[1][2] | Should be disposed of in accordance with local, state, and federal regulations.[1] |
| Flammability | Extracts containing ethanol are flammable and should be kept away from ignition sources.[3] | Store in a cool, well-ventilated area away from heat and flames. |
| Biodegradability | Some sources indicate that it is readily biodegradable.[1][4] | While biodegradable, it should not be disposed of in standard waste or down the drain without deactivation if toxicity is unknown. |
| Toxicity | Generally noted as having no specific health warnings, though some related compounds are suspected mutagens and harmful to aquatic life.[1] | A cautious approach is warranted; handle with appropriate personal protective equipment (PPE). |
Procedural Guidance for this compound Disposal
Given the lack of specific data for this compound, the following step-by-step procedure is recommended to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or glasses.[1]
-
Lab Coat: To protect from spills.
-
Ventilation: Handle in a well-ventilated area or under a fume hood.[1][3]
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste.[5] The container should be made of a material compatible with the chemical's form (e.g., glass for solutions, a sturdy plastic container for solids).
-
Labeling: The label should clearly state "this compound Waste" and include any known hazard information. If the compound is in a solvent, the solvent should also be identified on the label.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
Step 3: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.[1][5]
-
Collection: Collect the contained spill material using spark-proof tools if a flammable solvent is present and place it in the designated this compound waste container.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
Step 4: Disposal
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of the collected this compound waste. They will have the most current information on local regulations and approved disposal methods.
-
Approved Waste Disposal Plant: Dispose of the contents and the container through an approved waste disposal plant. Never dispose of this compound down the drain or in the regular trash unless explicitly approved by EHS.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these conservative and safety-conscious procedures, laboratory professionals can manage this compound waste responsibly, ensuring the protection of themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Procumbide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Procumbide. The following procedural guidance is based on available data for related compounds and general laboratory best practices. It is imperative to handle this compound with care, assuming it may have hazardous properties until more comprehensive toxicological data is available.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Approved safety goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Suitable protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Respiratory Protection | General face-mask | Minimizes inhalation of airborne particles. In poorly ventilated areas, a respirator may be necessary. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Always observe good personal hygiene practices. Eating, smoking, and drinking are strictly prohibited in the immediate work area where this compound is handled.[1]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Work in a well-ventilated area. The use of a fume hood is recommended to control exposure to airborne particles.[1]
-
Contact Avoidance: Avoid direct contact with skin and eyes, and inhalation of dust.[2]
-
Good Laboratory Practices: Follow standard good laboratory handling practices.[1]
Storage:
-
Container: Keep the compound in a cool, dry, well-ventilated area in a tightly closed container.[1][2]
-
Conditions to Avoid: Protect from moisture, flames, and strong odors.[1]
Accidental Release and Disposal Plan
In the event of an accidental spill or for routine disposal, the following procedures should be followed to mitigate any potential hazards and environmental contamination.
Accidental Release:
-
Containment: Isolate the spill area to prevent further spread.
-
Clean-up: Carefully sweep the spilled solid material into a suitable container for disposal.[1] Avoid generating dust.
-
Decontamination: After the material has been collected, clean the spill area with soap and water.
Disposal:
-
Waste Classification: this compound waste should be treated as non-hazardous waste unless local regulations specify otherwise.[1]
-
Procedure: Dispose of the contained waste in accordance with institutional, local, and national environmental regulations. It is generally recommended that chemical waste undergo high-temperature incineration.[3]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air and keep them at rest. If symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Workflow for Handling this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
